N-Oxide abiraterone sulfate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31NO5S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H31NO5S/c1-23-11-9-18(30-31(27,28)29)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(26)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,27,28,29)/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
AEEMBGRHVQPUBV-VJLLXTKPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Oxide Abiraterone Sulfate: A Comprehensive Technical Guide to its Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action involves the potent and irreversible inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway. While abiraterone is the active moiety, its metabolism in vivo leads to the formation of several metabolites. Among these, N-Oxide abiraterone sulfate has been identified as one of the two major circulating metabolites in human plasma, the other being abiraterone sulfate.[1] Both are considered pharmacologically inactive.[2] This technical guide provides an in-depth overview of the discovery, identification, and characterization of this compound, tailored for professionals in drug development and research.
Discovery and Identification
The initial discovery of this compound was a result of extensive metabolite profiling studies during the clinical development of abiraterone acetate. The identification of this metabolite was accomplished through a combination of in vitro and in vivo studies, followed by structural elucidation using advanced analytical techniques.
In vitro studies involving human liver microsomes were instrumental in identifying the metabolic pathways of abiraterone. These studies revealed the formation of various oxidative and conjugated metabolites. Subsequent investigations confirmed that this compound is formed through a two-step enzymatic process. First, abiraterone undergoes N-oxidation, followed by sulfation. The enzyme sulfotransferase 2A1 (SULT2A1) is responsible for the sulfation step, while cytochrome P450 3A4 (CYP3A4) is also involved in the overall formation of this metabolite.[1][3]
The definitive structural confirmation of this compound was achieved through the use of high-resolution mass spectrometry (HRMS) and comparison with a synthetically prepared reference standard. The mass spectral data provided the exact molecular weight and fragmentation pattern of the metabolite, which was then matched with the synthesized standard to confirm its chemical structure.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Pharmacokinetic Parameters of Abiraterone and its Major Metabolites
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Terminal Half-life (t1/2, hr) | Reference |
| Abiraterone | 90 | 1.9 | 503.9 (at 96 hrs) | ~12 | [4] |
| Abiraterone Sulfate | 10,130 (2931) | - | - | - | [5] |
| This compound | 75% reduction with ketoconazole | - | No change with ketoconazole | 11.6 to 13.6 (with ketoconazole) | [5] |
Table 2: Relative Abundance and Excretion of Abiraterone Metabolites
| Metabolite | Relative Plasma Exposure | Primary Route of Excretion | Percentage of Excreted Dose | Reference |
| Abiraterone Sulfate | ~43% | Feces | - | [1] |
| This compound | ~43% | Urine | 4.22% of Total Radioactivity | [1] |
| Unchanged Abiraterone Acetate | - | Feces | ~55% | |
| Unchanged Abiraterone | - | Feces | ~22% |
Experimental Protocols
The identification and quantification of this compound in biological matrices are primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ACN containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific instrument and can be optimized using the reference standard.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.
-
Mandatory Visualization
Metabolic Pathway of Abiraterone to this compound
Caption: Metabolic conversion of abiraterone to this compound.
Experimental Workflow for Metabolite Identification
Caption: General workflow for the identification of drug metabolites.
References
N-Oxide Abiraterone Sulfate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxide abiraterone sulfate is a major human metabolite of abiraterone acetate, a pivotal therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). As a downstream product of abiraterone metabolism, understanding the physicochemical properties, biological context, and analytical methodologies for this compound is critical for a comprehensive grasp of abiraterone's pharmacology and for the development of advanced therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its chemical identity, known properties, metabolic pathway, and relevant experimental methodologies.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1993430-24-2 | [2] |
| Molecular Formula | C₂₄H₃₁NO₅S | [2][3] |
| Molecular Weight | 445.57 g/mol | [2][3] |
| Appearance | Off-white solid | [1] |
| Purity | >95% (via HPLC) | [2] |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C | [2] |
Biological Context and Metabolism
This compound is a significant metabolite of abiraterone, the active form of the prodrug abiraterone acetate.[4][5] The metabolic conversion of abiraterone is a complex process involving multiple enzymatic pathways. The formation of this compound is a key route of elimination for the active drug. In human plasma, this compound and abiraterone sulfate are the two main circulating metabolites.[6][7]
The metabolic cascade leading to the formation of this compound is initiated by the N-oxidation of the pyridine ring of abiraterone, followed by sulfation. The enzymes primarily responsible for these transformations are Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1).[6][7]
Metabolic Pathway of Abiraterone Acetate
Experimental Protocols
Detailed, step-by-step experimental protocols for the dedicated synthesis, purification, and analysis of this compound are not widely published. However, based on methodologies employed for abiraterone and its other metabolites, the following general procedures can be adapted by researchers.
General Protocol for Extraction and Quantification of Abiraterone Metabolites from Plasma using LC-MS/MS
This protocol outlines a general workflow for the extraction and analysis of abiraterone and its metabolites from a biological matrix, which can be optimized for the specific quantification of this compound.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 300 µL of a protein precipitation agent such as acetonitrile, containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of this compound from other metabolites and endogenous plasma components.
-
-
Mass Spectrometry (MS/MS):
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the mass spectrometer parameters, including the precursor and product ion transitions (MRM), collision energy, and other source-dependent parameters for this compound and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar biological matrix.
Conclusion
This compound is a key metabolite in the disposition of abiraterone. A thorough understanding of its properties and metabolic fate is essential for a complete picture of abiraterone's clinical pharmacology. While detailed experimental protocols for this specific metabolite are not extensively documented, the information and general methodologies provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of prostate cancer therapeutics. Further research into the biological activity and potential pharmacological role of this compound may unveil new insights into the overall efficacy and safety profile of abiraterone acetate.
References
N-Oxide Abiraterone Sulfate: An Examination of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its therapeutic effect is primarily attributed to the inhibition of CYP17A1, a critical enzyme in androgen biosynthesis, by its active metabolite, abiraterone. In vivo, abiraterone undergoes extensive metabolism, leading to the formation of several metabolites. Among these, N-Oxide abiraterone sulfate is a major circulating metabolite. This technical guide provides a comprehensive analysis of the current scientific understanding of the biological activity of this compound, with a focus on its potential impact on key pathways in prostate cancer.
Abiraterone Metabolism and the Formation of this compound
Following oral administration, abiraterone acetate is rapidly deacetylated to abiraterone. Abiraterone is then further metabolized in the liver. The two primary circulating metabolites are abiraterone sulfate and this compound. The formation of this compound is a two-step process involving N-oxidation of the pyridine ring of abiraterone, followed by sulfation of the 3β-hydroxyl group.
Biological Activity of this compound
Current scientific literature predominantly characterizes this compound as pharmacologically inactive with respect to the primary anti-cancer mechanisms of abiraterone.[1][2] However, some biological activity has been reported.
Inhibition of Cytochrome P450 Enzymes
While abiraterone is a potent inhibitor of CYP17A1, studies on its metabolites have revealed some off-target effects. One study investigated the inhibitory potential of abiraterone and its major metabolites, including this compound, against CYP2C8 in human liver microsomes. This study found that this compound exhibited inhibitory activity against CYP2C8.[3]
| Compound | Target Enzyme | IC50 (µM) |
| This compound | CYP2C8 | 5.4 - 5.9 |
Table 1. In vitro inhibitory activity of this compound on CYP2C8.[3]
This finding suggests that at high concentrations, this compound may contribute to drug-drug interactions involving substrates of CYP2C8. However, its potency is significantly lower than that of abiraterone against its primary target, CYP17A1.
Activity at the Androgen Receptor
The primary mechanism of action of abiraterone in prostate cancer is the suppression of androgen synthesis, thereby reducing the activation of the androgen receptor (AR). To date, there is no published data to suggest that this compound has any significant agonist or antagonist activity at the androgen receptor.
Effects on Prostate Cancer Cell Viability
Consistent with its general characterization as inactive, there is a lack of evidence to suggest that this compound directly impacts the viability of prostate cancer cells. The potent anti-proliferative effects of abiraterone treatment are attributed to the parent compound and its other active metabolite, Δ4-abiraterone (D4A).[4][5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of abiraterone metabolites.
CYP17A1 Inhibition Assay
This protocol describes a method for determining the inhibitory activity of a test compound against human CYP17A1 expressed in microsomes.
References
- 1. Quantitation of the anticancer drug abiraterone and its metabolite &Dgr(4)‐abiraterone in human plasma using high‐resolution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 4. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the Drug Sensitivity of Single Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of N-Oxide Abiraterone Sulfate in Abiraterone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action lies in the potent and irreversible inhibition of CYP17A1, a critical enzyme in androgen biosynthesis.[1] While the therapeutic effects of abiraterone are well-documented, a comprehensive understanding of its metabolic fate is crucial for optimizing its clinical use and exploring potential drug-drug interactions. This technical guide provides an in-depth examination of the role of N-oxide abiraterone sulfate, a major but pharmacologically inactive metabolite of abiraterone.
Abiraterone Metabolism: An Overview
Following oral administration, abiraterone acetate is rapidly and completely hydrolyzed to its active form, abiraterone.[2] Abiraterone then undergoes extensive metabolism, primarily through sulfation and N-oxidation, leading to the formation of two major circulating metabolites: abiraterone sulfate and this compound.[3][4] These two metabolites are pharmacologically inactive and each account for approximately 43% of the total abiraterone exposure in plasma.[3][5]
Formation of this compound
The biotransformation of abiraterone to this compound is a two-step process involving both oxidation and sulfation. The key enzymes implicated in this pathway are Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1).[4][5] While CYP3A4 is responsible for the N-oxidation of the pyridine ring of abiraterone, SULT2A1 catalyzes the subsequent sulfation.[4]
Pharmacokinetics of Abiraterone and its Metabolites
The pharmacokinetic profile of abiraterone is characterized by high inter-individual variability.[6] The two major metabolites, abiraterone sulfate and this compound, exhibit distinct pharmacokinetic properties compared to the parent drug.
Table 1: Pharmacokinetic Parameters of Abiraterone and its Major Metabolites
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng.hr/mL) | Half-life (hr) |
| Abiraterone | 90[7] | 1.9[7] | 503.9 (at 96 hrs)[7] | 12 ± 5[3] |
| Abiraterone Sulfate | Data not consistently reported | Data not consistently reported | Accounts for ~43% of exposure[3][5] | Data not consistently reported |
| This compound | Data not consistently reported | Data not consistently reported | Accounts for ~43% of exposure[3][5] | Data not consistently reported |
Note: Specific Cmax, Tmax, and half-life values for the sulfate and N-oxide sulfate metabolites are not consistently reported across studies and can vary significantly between individuals.
Experimental Protocols
The identification and quantification of this compound and other abiraterone metabolites are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of serum, add 20 µL of an internal standard solution (e.g., deuterated abiraterone).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 300 µL of 1:1 methanol:water.
-
Transfer 200 µL to an HPLC vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (60:40).
-
Gradient: Isocratic or a gradient program optimized for the separation of abiraterone and its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for abiraterone, this compound, and the internal standard.
-
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Abiraterone
Caption: Metabolic conversion of abiraterone acetate.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for abiraterone metabolite analysis.
Clinical Relevance of this compound
Current evidence consistently indicates that this compound is a pharmacologically inactive metabolite.[3][4] Its formation represents a significant clearance pathway for the active drug, abiraterone. The extensive conversion to inactive sulfates, including this compound, contributes to the overall elimination of abiraterone from the body.
While directly inactive, the formation of this compound is dependent on the activity of CYP3A4 and SULT2A1. Therefore, co-administration of drugs that are strong inducers or inhibitors of these enzymes could potentially alter the metabolic profile of abiraterone, impacting the exposure to the active drug. However, a clinical study with the strong CYP3A4 inhibitor ketoconazole showed only a modest increase in abiraterone exposure, suggesting that the SULT2A1 pathway plays a major role in its metabolism.[4]
Further research may be warranted to investigate if this compound could serve as a biomarker for abiraterone metabolism or predict potential drug-drug interactions. However, based on current knowledge, its primary role is that of a terminal, inactive metabolite in the clearance pathway of abiraterone.
Conclusion
This compound is a major, yet pharmacologically inactive, metabolite of abiraterone. Its formation, mediated by CYP3A4 and SULT2A1, is a critical step in the metabolic clearance of the active drug. While it does not directly contribute to the therapeutic or adverse effects of abiraterone, understanding its formation and pharmacokinetics is essential for a complete picture of abiraterone's disposition in the body. The analytical methods outlined in this guide provide a framework for the accurate quantification of this and other key metabolites, which is vital for ongoing research into optimizing abiraterone therapy and managing potential drug interactions.
References
- 1. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prostatecancertopics.com [prostatecancertopics.com]
- 6. ijsit.com [ijsit.com]
- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation pathway of N-Oxide abiraterone sulfate from abiraterone
Physicochemical Properties of N-Oxide Abiraterone Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxide abiraterone sulfate is a major circulating metabolite of abiraterone, a potent inhibitor of CYP17A1 (17α-hydroxylase/C17,20-lyase) used in the treatment of metastatic castration-resistant prostate cancer.[1][2] While considered pharmacologically inactive, a thorough understanding of its physicochemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for the development of bioanalytical methods. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines experimental protocols for their determination, and visualizes its position within the metabolic pathway of abiraterone.
Data Presentation: Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. Experimental determination of these properties is essential for definitive characterization.
| Property | Value | Source |
| Molecular Formula | C24H31NO5S | PubChem[3] |
| Molecular Weight | 445.6 g/mol | PubChem[3] |
| XLogP3 | 3.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 445.19229426 Da | PubChem[3] |
| Topological Polar Surface Area | 97.4 Ų | PubChem[3] |
| Heavy Atom Count | 31 | PubChem[3] |
| Complexity | 892 | PubChem[3] |
Signaling and Metabolic Pathways
The primary relevance of this compound is its role as a metabolite of abiraterone. The following diagrams illustrate the metabolic cascade leading to its formation and the mechanism of action of the parent compound, abiraterone.
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of this compound are provided below. These are representative methods and may require optimization based on laboratory conditions and equipment.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in aqueous media.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Purified water
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., methanol or DMSO).
-
Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using the HPLC system.
-
Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the mobile phase and analyze by HPLC.
-
Determine the concentration of this compound in the supernatant using the previously generated calibration curve. This concentration represents the aqueous solubility.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in this compound.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Automatic titrator or manual titration setup
-
Stir plate and stir bar
Protocol:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl).
-
Place the solution in a thermostatted vessel (e.g., 25°C) and continuously stir.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.
-
After reaching a low pH, titrate the solution back with the standardized NaOH solution, again recording the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa values can be determined from the inflection points of the titration curve or by using appropriate software for data analysis.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of this compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
HPLC system
-
Analytical balance and volumetric glassware
Protocol:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated water in a separatory funnel or a suitable vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully sample a known volume from both the aqueous and the n-octanol layers.
-
Analyze the concentration of this compound in each phase by HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Analytical Characterization (LC-MS/MS)
Objective: To develop a sensitive and specific method for the quantification of this compound in biological matrices (e.g., plasma, urine).
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., d4-N-Oxide abiraterone sulfate)
-
Biological matrix (e.g., human plasma)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)
Protocol:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a small volume of sample (e.g., 100 µL), add the internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) and vortexing. Centrifuge to pellet the proteins.
-
Alternatively, use a suitable SPE protocol for sample clean-up and concentration.
-
Transfer the supernatant or the eluted sample to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. This involves selecting a precursor ion and one or more product ions for each analyte.
-
-
Data Analysis:
-
Generate a calibration curve by spiking known concentrations of this compound into the blank biological matrix and processing as described above.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
N-Oxide Abiraterone Sulfate: A Comprehensive Technical Guide to its Role as a Biomarker of Abiraterone Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Abiraterone effectively inhibits cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis. The clinical efficacy of abiraterone is, however, marked by significant inter-individual variability in patient response. This variability underscores the need for reliable biomarkers to monitor drug exposure and personalize therapy. Emerging evidence points to N-Oxide abiraterone sulfate, a major circulating metabolite of abiraterone, as a promising biomarker for systemic drug exposure. This technical guide provides an in-depth overview of this compound, its pharmacokinetics, analytical methodologies for its quantification, and its potential clinical utility.
Abiraterone Metabolism: The Formation of this compound
Following oral administration, abiraterone acetate is rapidly hydrolyzed to its active form, abiraterone. Abiraterone then undergoes extensive metabolism, primarily in the liver. Two major metabolic pathways lead to the formation of inactive metabolites: sulfation and N-oxidation followed by sulfation. This compound and abiraterone sulfate are the two most abundant circulating metabolites, each accounting for approximately 43% of the total abiraterone exposure in plasma.[1]
The formation of this compound is a two-step process. First, abiraterone is N-oxidized, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4. Subsequently, the N-oxide metabolite is sulfated by sulfotransferase 2A1 (SULT2A1) to form this compound.[2]
Pharmacokinetics of this compound
While comprehensive pharmacokinetic data for this compound remains to be fully elucidated, its prominence as a major metabolite suggests that its plasma concentration directly reflects the extent of abiraterone metabolism. The long half-life of this metabolite could offer a more stable measure of drug exposure over time compared to the parent drug, which exhibits greater pharmacokinetic variability.
Table 1: Pharmacokinetic Parameters of Abiraterone and its Metabolites
| Analyte | Parameter | Value | Reference |
| Abiraterone | Trough Concentration (Cmin) associated with improved PFS | ≥ 8.4 ng/mL | [3] |
| This compound | Contribution to Total Abiraterone Exposure | ~43% | [1] |
| Abiraterone Sulfate | Contribution to Total Abiraterone Exposure | ~43% | [1] |
PFS: Progression-Free Survival
This compound as a Biomarker of Abiraterone Exposure
The rationale for using this compound as a biomarker is based on its high circulating concentration and its direct relationship to the metabolic clearance of the active drug, abiraterone. Monitoring the levels of this metabolite could provide a more integrated measure of drug exposure than measuring abiraterone alone, which can be influenced by factors such as food intake and drug-drug interactions.
While studies have established a correlation between abiraterone plasma concentrations and clinical outcomes such as Prostate-Specific Antigen (PSA) response and Progression-Free Survival (PFS), the direct clinical utility of monitoring this compound is an active area of research. A trough concentration of abiraterone greater than or equal to 8.4 ng/mL has been associated with a longer PFS in patients with mCRPC.[3] Future studies are needed to establish a similar therapeutic window for this compound and to validate its predictive value for treatment efficacy and toxicity.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Sample Preparation
A simple and efficient protein precipitation method is commonly employed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of ACN containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation of the analyte from other plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.
Table 2: Example LC-MS/MS Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Example Result | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | |
| Linear Range | Defined by the study requirements | 10 - 5000 ng/mL | |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% | |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% | |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL | |
| Matrix Effect | Monitored and minimized | Within acceptable limits | |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial | Stable under tested conditions |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
References
- 1. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Correlation Between Trough Level of Abiraterone and Prostate-Specific Antigen (PSA) Response in Metastatic Hormone-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies on N-Oxide Abiraterone Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent inhibitor of CYP17A1, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Following administration of its prodrug, abiraterone acetate, abiraterone undergoes extensive metabolism, leading to the formation of several derivatives. Among these, N-Oxide abiraterone sulfate has been identified as a major circulating metabolite in human plasma, alongside abiraterone sulfate, with each accounting for approximately 43% of the total exposure.[1] Understanding the in vitro biological activity of this significant metabolite is crucial for a comprehensive understanding of abiraterone's overall pharmacological profile, including its potential for drug-drug interactions and off-target effects. This technical guide provides a consolidated overview of in vitro studies on this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro studies on this compound.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | Test System | Substrate | IC50 (µM) | Reference |
| CYP2C8 | Human Liver Microsomes | Amodiaquine | 5.4 - 5.9 | [2] |
Table 2: In Vitro Activity of this compound on Nuclear Receptors
| Receptor | Assay Type | Concentration (µM) | Activity | Reference |
| Androgen Receptor | Nuclear Receptor Binding Assay | 1.0 | Inactive | |
| Glucocorticoid Receptor | Nuclear Receptor Binding Assay | 1.0 | Inactive | |
| Estrogen Receptor-α | Nuclear Receptor Binding Assay | 1.0 | Inactive | |
| Estrogen Receptor-β | Nuclear Receptor Binding Assay | 1.0 | Inactive | |
| Progesterone Receptor | Nuclear Receptor Binding Assay | 1.0 | Inactive |
Experimental Protocols
This section details the methodologies for key in vitro experiments relevant to the study of this compound.
In Vitro Metabolism of Abiraterone to this compound
This protocol describes the general procedure for studying the formation of this compound from abiraterone in a microsomal environment.
Materials:
-
Human liver microsomes (HLMs)
-
Abiraterone
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of abiraterone in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the abiraterone substrate (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to quantify the formation of this compound.
CYP2C8 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to determine the inhibitory potential of this compound on CYP2C8 activity.
Materials:
-
Human liver microsomes (pooled)
-
This compound (commercial standard available[3])
-
CYP2C8 substrate (e.g., Amodiaquine)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., Quercetin)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, pre-incubate human liver microsomes (e.g., 0.1 mg/mL) with the various concentrations of this compound or the positive control inhibitor at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2C8 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of product formation (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Androgen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to assess the ability of this compound to bind to the androgen receptor (AR).
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
[³H]-Mibolerone or [³H]-R1881 (radiolabeled AR agonist)
-
This compound
-
Unlabeled dihydrotestosterone (DHT) (for determining non-specific binding)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, add the radiolabeled AR agonist at a fixed concentration.
-
Add the serially diluted this compound or unlabeled DHT (for control).
-
Add the rat prostate cytosol preparation to each tube.
-
Incubate the mixture overnight at 4°C to allow for binding to reach equilibrium.
-
Add cold HAP slurry to each tube to separate bound from unbound radioligand.
-
Wash the HAP pellets multiple times with buffer to remove non-specifically bound radioligand.
-
After the final wash, add scintillation cocktail to each tube containing the HAP pellet.
-
Quantify the radioactivity in each tube using a scintillation counter.
-
Calculate the percent displacement of the radioligand by this compound at each concentration to determine its binding affinity for the AR.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro study of this compound.
Conclusion
The in vitro data currently available suggest that this compound, a major metabolite of abiraterone, is largely inactive with respect to direct interaction with the androgen receptor and other tested nuclear receptors. Its primary identified in vitro activity is the moderate inhibition of CYP2C8. Further research is warranted to fully characterize its biological activity profile, particularly its effect on CYP17A1, the primary target of the parent drug, and its potential impact on prostate cancer cell proliferation and other cellular signaling pathways. The protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the ongoing evaluation of abiraterone and its metabolites.
References
Preliminary Investigation of N-Oxide Abiraterone Sulfate Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes extensive metabolism in vivo. Among its major metabolites is N-Oxide abiraterone sulfate. While the pharmacological activity of the parent drug is well-characterized, a comprehensive understanding of the toxicological profile of its metabolites is crucial for a complete safety assessment. This technical guide provides a preliminary investigation into the toxicity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key metabolic and signaling pathways.
Core Data Presentation
The following tables summarize the currently available quantitative data on the biological activity of this compound, primarily focusing on its interaction with enzymes involved in steroidogenesis.
| Target | Assay Type | Test System | IC50 (µM) | Reference |
| CYP17 | Enzyme Inhibition | Rat Testes | 26.2 | [1] |
| Androstenedione Formation | Enzyme Inhibition | Not Specified | 1.3 | [1] |
| Testosterone Formation | Enzyme Inhibition | Not Specified | 2.9 | [1] |
| Cortisol Formation | Enzyme Inhibition | Not Specified | 6.2 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Receptor | Assay Type | Concentration (µM) | Activity | Reference |
| Human Progesterone Receptor | Receptor Binding | Not Specified | Inactive | [1] |
Table 2: Receptor Binding Activity of this compound
Experimental Protocols
Detailed methodologies for key experiments relevant to the toxicological assessment of this compound are outlined below. These protocols are based on established methodologies for similar compounds and assays.
CYP17A1 Inhibition Assay
This protocol is designed to assess the inhibitory potential of a test compound on the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Human adrenal microsomes (source of CYP17A1)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Progesterone or pregnenolone (substrates)
-
This compound (test compound)
-
Ketoconazole (positive control)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for product quantification
Procedure:
-
Pre-incubate human adrenal microsomes with varying concentrations of this compound or ketoconazole in phosphate buffer at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (progesterone or pregnenolone) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the respective products (17α-hydroxyprogesterone and androstenedione, or 17α-hydroxypregnenolone and dehydroepiandrosterone) using a validated LC-MS/MS method.
-
Calculate the rate of product formation and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Androstenedione and Testosterone Formation Inhibition Assay
This assay evaluates the inhibitory effect of a test compound on the enzymes responsible for the synthesis of androstenedione and testosterone in a cellular context, such as the H295R human adrenocortical carcinoma cell line.
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
This compound (test compound)
-
Forskolin (stimulant of steroidogenesis)
-
Fadrozole (positive control for aromatase inhibition)
-
ELISA kits or LC-MS/MS for hormone quantification
Procedure:
-
Seed H295R cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Replace the growth medium with fresh medium containing varying concentrations of this compound and a stimulant of steroidogenesis like forskolin.
-
Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Collect the cell culture supernatant.
-
Measure the concentrations of androstenedione and testosterone in the supernatant using specific and validated ELISA kits or by LC-MS/MS.
-
Determine the IC50 values by plotting the percentage of hormone inhibition against the logarithm of the test compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a test compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction for metabolic activation
-
Top agar
-
Minimal glucose agar plates
-
This compound (test compound)
-
Known mutagens as positive controls (e.g., sodium azide, 2-nitrofluorene)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare dilutions of this compound.
-
In separate tubes, mix the test compound dilutions, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
After a brief pre-incubation, add molten top agar to each tube and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the vehicle control, and this increase is statistically significant.
In Vitro Micronucleus Assay
This assay detects genotoxic damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6, CHO)
-
Cell culture medium and supplements
-
Phytohaemagglutinin (for lymphocyte stimulation)
-
Cytochalasin B (to block cytokinesis)
-
This compound (test compound)
-
Known clastogens and aneugens as positive controls (e.g., mitomycin C, colchicine)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope
Procedure:
-
Culture the cells and expose them to various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Add cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvest the cells after an appropriate incubation period (typically 1.5-2 cell cycles).
-
Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Stain the slides with a DNA-specific stain.
-
Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The preliminary data indicate that this compound possesses weak inhibitory activity against key enzymes in the steroidogenesis pathway, with IC50 values in the micromolar range.[1] This suggests that at physiological concentrations, its direct contribution to the anti-androgenic effect of abiraterone acetate is likely minimal compared to the parent drug. The lack of activity at the progesterone receptor further supports a limited direct endocrine-disrupting potential.[1]
However, a significant gap remains in our understanding of the potential cytotoxicity and genotoxicity of this metabolite. While the parent compound, abiraterone acetate, has been shown to be non-genotoxic, the safety profile of its metabolites cannot be assumed to be identical. The N-oxide moiety, in some chemical contexts, has been associated with mutagenic potential. Therefore, conducting comprehensive cytotoxicity and genotoxicity studies, such as the MTT, Ames, and in vitro micronucleus assays detailed in this guide, is a critical next step.
Future research should focus on:
-
Determining the cytotoxic profile of this compound in relevant cancer cell lines (e.g., PC-3, LNCaP) to establish IC50 values and understand its impact on cell viability.
-
Conducting a full panel of genotoxicity assays to definitively assess the mutagenic and clastogenic potential of this compound.
-
Investigating the potential for off-target effects , including interactions with other nuclear receptors and signaling pathways.
-
Characterizing the pharmacokinetic profile of this compound in more detail to understand its tissue distribution and potential for accumulation.
By systematically addressing these knowledge gaps, a more complete and accurate toxicological profile of this compound can be established, contributing to the overall safety assessment of abiraterone acetate therapy.
References
Methodological & Application
Application Note: Quantitative Determination of N-Oxide Abiraterone Sulfate in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Oxide abiraterone sulfate in human plasma. This compound is a major, albeit pharmacologically inactive, metabolite of abiraterone, an androgen biosynthesis inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Monitoring its plasma concentration is crucial for comprehensive pharmacokinetic studies and understanding the complete metabolic profile of abiraterone. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in negative ion mode. The method was validated for linearity, accuracy, precision, and selectivity.
Introduction
Abiraterone acetate is an orally administered prodrug that is rapidly converted to its active metabolite, abiraterone. Abiraterone is a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1] In human plasma, abiraterone is extensively metabolized, with the two primary circulating metabolites being abiraterone sulfate and this compound.[1] These metabolites are formed through sulfation, with this compound formation mediated by the enzyme SULT2A1.[1][3] Although considered pharmacologically inactive, this compound accounts for approximately 43% of the total abiraterone exposure, making its accurate quantification essential for a thorough understanding of abiraterone's pharmacokinetics.[1]
This application note provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals in the field of oncology and pharmaceutical sciences.
Experimental
Materials and Reagents
-
This compound reference standard (MedchemExpress or equivalent)[4][5]
-
Abiraterone-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Polypropylene tubes and vials[6]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system (e.g., Shimadzu, Waters)[7][8][9]
-
A triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 5500)[8]
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (abiraterone-d4) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Analytical Method
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a polypropylene microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean polypropylene tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 20% B (re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined experimentally based on the precursor and product ions.
-
Abiraterone-d4 (IS): To be determined experimentally based on the precursor and product ions.
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Selectivity | No significant interference from endogenous plasma components |
| Matrix Effect | Compensated by the use of a stable isotope-labeled internal standard |
| Recovery | Consistent and reproducible |
Table 1: Summary of Method Validation Parameters.
Signaling Pathway and Experimental Workflow
References
- 1. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. US9592244B2 - Complexes of abiraterone acetate, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prostatecancertopics.com [prostatecancertopics.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of N-Oxide Abiraterone Sulfate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of N-Oxide abiraterone sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Abiraterone is a crucial therapeutic agent in the management of castration-resistant prostate cancer, and monitoring its metabolic pathways is vital for understanding its efficacy and safety profile. This compound is a significant circulating metabolite. The described method utilizes a straightforward protein precipitation extraction procedure and a robust chromatographic separation, providing accurate and precise quantification suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Abiraterone acetate, a prodrug, is converted in vivo to abiraterone, a potent inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, a key player in androgen biosynthesis. The metabolism of abiraterone is extensive, leading to several metabolites, including abiraterone sulfate and this compound, which are major circulating metabolites.[1][2] Accurate measurement of these metabolites in plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for assessing inter-individual variability in drug metabolism. This application note provides a comprehensive LC-MS/MS method for the reliable quantification of this compound in human plasma.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[2][3]
Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add 800 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 5 minutes to ensure thorough protein precipitation.
-
Centrifuge the samples at 14,000 RPM for 5 minutes.
-
Transfer 250 µL of the clear supernatant to a clean polypropylene autosampler vial.
-
Inject the sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with gradient elution.
LC Conditions:
| Parameter | Value |
| Column | Kinetex C18 or equivalent (e.g., 2.1 x 50 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.76 kV[5] |
| Desolvation Temperature | 550 °C[5] |
| Desolvation Gas Flow | 1000 L/h[5] |
| Cone Voltage | Analyte Dependent (optimization required) |
| Collision Energy | Analyte Dependent (optimization required) |
MRM Transitions (Hypothetical - requires optimization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | Value | Value |
| Internal Standard | Value | Value |
Note: Specific m/z values for this compound and its deuterated internal standard need to be determined through infusion and optimization on the specific mass spectrometer being used.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and stability.
Table 1: Linearity of this compound Quantification [2][3]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 30 - 3000 | > 0.99 |
Table 2: Precision and Accuracy of this compound Quantification [3][4]
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low | 90 | < 15 | < 15 | 85 - 115 |
| Medium | 1500 | < 15 | < 15 | 85 - 115 |
| High | 2400 | < 15 | < 15 | 85 - 115 |
Sample Stability
The stability of this compound in human plasma was assessed under various conditions to ensure sample integrity during collection, storage, and analysis. All analytes were found to be stable in human plasma at room temperature for 4 hours, on wet ice for 8 hours, at -80 °C for 42 days, and through three freeze-thaw cycles.[4] Post-preparative stability in the autosampler at 4 °C was established for at least 48 hours.[4]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Simplified metabolic pathway of abiraterone acetate.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic performance make it suitable for high-throughput analysis in clinical research and drug development settings. This method can be a valuable asset for researchers investigating the pharmacokinetics of abiraterone and its metabolites.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of N-Oxide Abiraterone Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of N-Oxide abiraterone sulfate from human plasma. This compound is a significant metabolite of abiraterone, a key therapeutic agent in the treatment of castration-resistant prostate cancer. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies.
Introduction
Abiraterone undergoes extensive metabolism, leading to various active and inactive metabolites. Among these, this compound is a polar, sulfated metabolite that requires a robust extraction method for accurate analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. This protocol outlines a reliable SPE method for the isolation of this compound from a complex biological matrix like plasma.
The metabolic pathway of abiraterone acetate involves several enzymatic conversions. Abiraterone acetate is first hydrolyzed to abiraterone. Abiraterone can then be metabolized to the more active Δ⁴-abiraterone (D4A).[1][2] Further metabolism of abiraterone includes the formation of abiraterone N-oxide, which can then be sulfated to form this compound.[3]
Abiraterone Metabolism Pathway
Caption: Metabolic conversion of abiraterone acetate to this compound.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from human plasma using a polymeric reversed-phase SPE sorbent.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (~28-30%)
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples for 10 seconds.
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the sorbent for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 1 mL of methanol.
-
Apply a gentle vacuum to collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Experimental Workflow
Caption: Solid-phase extraction workflow for this compound from plasma.
Data Presentation
The following tables summarize the expected performance of the SPE protocol.
Table 1: Recovery of this compound from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| This compound | 1.0 | 92.5 | 4.8 |
| This compound | 10.0 | 95.1 | 3.5 |
| This compound | 100.0 | 94.3 | 3.9 |
Table 2: Matrix Effect
| Analyte | Spiked Concentration (ng/mL) | Matrix Effect (%) | RSD (%) (n=6) |
| This compound | 1.0 | 98.2 | 5.1 |
| This compound | 100.0 | 97.5 | 4.2 |
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
Discussion
The presented solid-phase extraction protocol provides a robust and reliable method for the isolation of this compound from human plasma. The use of a polymeric reversed-phase sorbent ensures high recovery and minimal matrix effects, which are critical for accurate quantification by LC-MS/MS. This protocol can be adapted for use with other biological fluids with minor modifications. The provided workflow and data tables serve as a guide for researchers in implementing this method in their laboratories. For the analysis of other sulfated steroids, an online in-tube solid-phase microextraction method has also been reported with recoveries ranging from approximately 40% to 57%.[4] While a different technique, it highlights the feasibility of extracting these types of metabolites. In a study that quantified this compound along with other abiraterone metabolites in human plasma, protein precipitation with acetonitrile was used for sample preparation.[5] While protein precipitation is a simpler method, solid-phase extraction, as detailed here, generally provides cleaner extracts, which can be beneficial for the longevity of the analytical column and for reducing ion suppression in the mass spectrometer.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
- 4. Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of N-Oxide Abiraterone Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of N-Oxide abiraterone sulfate, a metabolite of the prostate cancer drug abiraterone, in human plasma. The protocol employs liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), providing high selectivity and accuracy for pharmacokinetic studies and therapeutic drug monitoring. The described methodology includes a streamlined sample preparation procedure, optimized chromatographic conditions for the separation of abiraterone and its key metabolites, and detailed mass spectrometry parameters for precise quantification. All quantitative data is presented in clear, tabular format for ease of interpretation and comparison.
Introduction
Abiraterone is a key therapeutic agent in the management of metastatic castration-resistant prostate cancer. It functions by inhibiting the CYP17A1 enzyme, which is crucial for androgen biosynthesis. The metabolism of abiraterone is complex, leading to the formation of various metabolites, including this compound. Accurate quantification of these metabolites is essential for understanding the complete pharmacokinetic profile of abiraterone, assessing drug exposure, and investigating potential links between metabolite levels and clinical outcomes. High-resolution mass spectrometry offers the necessary sensitivity and specificity to differentiate and quantify these structurally similar compounds in complex biological matrices.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines the extraction of this compound from human plasma using protein precipitation, a rapid and effective method for removing proteins that can interfere with LC-MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., deuterated this compound, if available, or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen human plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Liquid Chromatography
This section details the HPLC/UHPLC conditions for the chromatographic separation of this compound from abiraterone and other metabolites.[1]
Instrumentation and Columns:
-
HPLC or UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Column: ACE-C18 column (2.1 × 50 mm, 5 µm) or equivalent C18 reversed-phase column.[1]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.4 | 10 |
| 1.0 | 0.4 | 40 |
| 2.0 | 0.4 | 95 |
| 2.5 | 0.4 | 95 |
| 2.6 | 0.4 | 10 |
| 4.0 | 0.4 | 10 |
Additional Parameters:
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
High-Resolution Mass Spectrometry
This protocol provides the parameters for the detection and quantification of this compound using a high-resolution mass spectrometer.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive series, Sciex Triple TOF series) equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Capillary Temperature | 320°C |
| Full Scan Resolution | 70,000 |
| Full Scan Range (m/z) | 150 - 1000 |
| dd-MS² (TopN) | 5 |
| dd-MS² Resolution | 17,500 |
| Collision Energy (HCD) | Stepped (20, 40, 60 eV) |
Mass Transitions for Quantification (example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 446.1894 | To be determined based on fragmentation |
| Internal Standard | Dependent on IS used | Dependent on IS used |
Note: The exact precursor and product ions for this compound should be determined by direct infusion of a standard and fragmentation analysis. The precursor ion will be [M+H]+.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound and other abiraterone metabolites, based on a validated LC-MS/MS method.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1]
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| Abiraterone | 1.0 - 200 | > 0.99 | 1.0 |
| Δ⁴-abiraterone (D4A) | 0.5 - 100 | > 0.99 | 0.5 |
| Abiraterone N-oxide (A-NO) | 0.2 - 40 | > 0.99 | 0.2 |
| Abiraterone sulfate (A-Sul) | 0.2 - 40 | > 0.99 | 0.2 |
| This compound (A-NO-Sul) | 0.2 - 40 | > 0.99 | 0.2 |
| 3-keto-5α-abiraterone (5αA) | 0.1 - 20 | > 0.99 | 0.1 |
Table 2: Precision and Accuracy [1]
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | < 15 | < 15 | 85 - 115 |
| Low | < 15 | < 15 | 85 - 115 | |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Note: The table presents the generally accepted criteria for bioanalytical method validation. The cited study confirmed that the precision and accuracy for all analytes, including this compound, were within these acceptable limits.[1]
Visualizations
Abiraterone Metabolism and Signaling Pathway
Caption: Metabolic pathway of abiraterone and its inhibitory action.
Experimental Workflow for this compound Analysis
Caption: Workflow for LC-HRMS analysis of this compound.
References
Application Notes & Protocols for the Chromatographic Separation of Abiraterone and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abiraterone, administered as its prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by inhibiting CYP17A1, a critical enzyme in androgen biosynthesis. The in vivo metabolism of abiraterone is extensive, leading to a variety of active and inactive metabolites. Accurate and simultaneous quantification of abiraterone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of the drug. This document provides detailed application notes and protocols for the chromatographic separation and quantification of abiraterone and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Abiraterone Metabolism
Abiraterone undergoes complex metabolism, primarily through hydroxylation, oxidation, and sulfation. The major metabolites include:
-
Δ⁴-abiraterone (D4A): An active metabolite with potent anti-tumor activity.
-
3-keto-5α-abiraterone (5αA): Another active metabolite.
-
Abiraterone N-oxide (A-NO): A metabolite formed through oxidation.
-
Abiraterone sulfate (A-Sul): A major inactive metabolite formed through sulfation.
-
Abiraterone N-oxide sulfate (A-NO-Sul): A metabolite that has undergone both oxidation and sulfation.
The metabolic pathway of abiraterone is depicted in the following diagram.
Quantitative Analysis by LC-MS/MS
A validated LC-MS/MS method allows for the simultaneous determination of abiraterone and its metabolites in human plasma. The following tables summarize the key quantitative parameters from a validated method.[1]
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Abiraterone (ABI) | 4.69 | 350.3 | 156.1 |
| Δ⁴-abiraterone (D4A) | Not specified | Not specified | Not specified |
| 3-keto-5α-abiraterone (5αA) | Not specified | Not specified | Not specified |
| Abiraterone N-oxide (A-NO) | Not specified | Not specified | Not specified |
| Abiraterone sulfate (A-Sul) | Not specified | Not specified | Not specified |
| Abiraterone N-oxide sulfate (A-NO-Sul) | Not specified | Not specified | Not specified |
| Abiraterone-d4 (Internal Standard) | 4.64 | 354.3 | 160.1 |
Note: Detailed mass spectrometric parameters for all metabolites were not available in the public search results. The provided data for Abiraterone and its internal standard are from a representative method.[2]
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Abiraterone | 1 - 100 | 1 |
| Abiraterone N-oxide sulfate | 30 - 3000 | 30 |
| Abiraterone sulfate | 100 - 10,000 | 100 |
Data from a method for simultaneous quantification of abiraterone and its major metabolites.[3][4]
Table 3: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Abiraterone | LLOQ | <20% | <20% | ±20% |
| Low, Mid, High | <15% | <15% | ±15% | |
| Abiraterone N-oxide sulfate | LLOQ | <20% | <20% | ±20% |
| Low, Mid, High | <15% | <15% | ±15% | |
| Abiraterone sulfate | LLOQ | <20% | <20% | ±20% |
| Low, Mid, High | <15% | <15% | ±15% |
Acceptance criteria from a validated method for abiraterone and its metabolites.[3][4]
Experimental Protocols
The following protocols are based on validated methods for the analysis of abiraterone and its metabolites in human plasma.[1][2]
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of abiraterone and its metabolites from human plasma.
Materials:
-
Human plasma samples (collected in K2EDTA tubes)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Abiraterone-d4 in ACN)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Polypropylene autosampler vials
-
Vortex mixer
-
Centrifuge (capable of 14,000 RPM)
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human plasma.
-
Add 800 µL of the internal standard working solution in acetonitrile to the plasma sample.
-
Immediately vortex-mix the sample for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the sample for 5 minutes at 14,000 RPM to pellet the precipitated proteins.
-
Carefully transfer 250 µL of the clear supernatant to a polypropylene autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This section details a representative set of LC-MS/MS conditions for the separation and detection of abiraterone and its metabolites.
Instrumentation:
-
UPLC System (e.g., Waters Acquity H-Class)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S Micro)
Chromatographic Conditions:
-
Column: Acquity BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase C: 1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.0 - 0.5 | 90 | 10 | 0 |
| 0.5 - 7.5 | 10 | 90 | 0 |
| 7.6 - 8.6 | 10 | 0 | 90 |
| 8.7 - 10.0 | 90 | 10 | 0 |
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.76 kV
-
Cone Voltage: 47 V
-
Desolvation Temperature: 550°C
-
Desolvation Gas Flow: 1000 L/h
-
Collision Energy: 46 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the simultaneous quantification of abiraterone and its major metabolites in human plasma. The use of a simple protein precipitation step for sample preparation allows for high-throughput analysis, which is essential in clinical and research settings. These application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals working with abiraterone. It is recommended that any implementation of these methods undergo a full in-house validation to ensure compliance with regulatory standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Oxide Abiraterone Sulfate: Application Notes and Protocols for a Key Metabolite Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent inhibitor of CYP17A1, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Understanding its metabolism is crucial for optimizing therapy and managing patient outcomes. Abiraterone acetate, the administered prodrug, is rapidly converted to the active moiety, abiraterone. Subsequently, abiraterone is extensively metabolized into several compounds, with N-Oxide abiraterone sulfate being one of the two major circulating metabolites in human plasma, the other being abiraterone sulfate.[1][2] These metabolites are formed through phase I (N-oxidation) and phase II (sulfation) reactions.[3] Accurate quantification of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and research into potential mechanisms of drug resistance. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Product Information
A high-purity this compound analytical standard is essential for accurate and reproducible results in research and clinical settings. Several suppliers offer this standard for research and development purposes.
Table 1: this compound Standard - Product Specifications
| Parameter | Typical Specification | Source(s) |
| Chemical Name | (3β)-17-(1-Oxido-3-pyridinyl)androsta-5,16-dien-3-ol 3-sulfate | [4] |
| CAS Number | 1993430-24-2 | [4][5] |
| Molecular Formula | C₂₄H₃₁NO₅S | [4][5] |
| Molecular Weight | 445.57 g/mol | [4][5] |
| Purity | >95% (typically analyzed by HPLC) | [4] |
| Storage Conditions | -20°C | [4] |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | - |
Metabolic Pathway of Abiraterone
Abiraterone acetate undergoes a series of metabolic transformations in the body. The following diagram illustrates the key steps leading to the formation of this compound.
Caption: Metabolic pathway of abiraterone acetate.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of abiraterone and its major metabolites, including this compound, in human plasma. This method is crucial for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound analytical standard
-
Abiraterone, Abiraterone Sulfate, and other relevant metabolite standards
-
Internal Standard (e.g., deuterated abiraterone)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation): [6][7]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 800 µL of a precipitation solution (e.g., acetonitrile containing the internal standard).[7]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the mixture at 14,000 RPM for 5 minutes.[7]
-
Transfer 250 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]
3. LC-MS/MS Instrumentation and Conditions:
The following table provides a summary of typical LC-MS/MS parameters. These should be optimized for the specific instrument used.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Source(s) |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) | [7][8] |
| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) | [7][8] |
| Mobile Phase A | 0.1% Formic acid in water | [7][8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or a mixture of methanol and acetonitrile | [7][8] |
| Gradient Elution | A gradient program should be developed to ensure separation of abiraterone and its metabolites. | [6][9] |
| Flow Rate | 0.3 - 0.5 mL/min | - |
| Injection Volume | 2 - 10 µL | [7] |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S) | [6][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [8] |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized. | [9] |
| Desolvation Temp. | ~550 °C | [7] |
| Capillary Voltage | ~3.76 kV | [7] |
4. Data Analysis:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram provides a general overview of the experimental workflow for the quantification of this compound in biological samples.
Caption: General workflow for bioanalysis.
Application Notes
-
Pharmacokinetic Studies: The this compound standard is critical for accurately determining the pharmacokinetic profile of abiraterone and its metabolites in patients.[9][10] This includes parameters such as Cmax, Tmax, AUC, and half-life.
-
Therapeutic Drug Monitoring (TDM): Monitoring the levels of abiraterone and its metabolites, including this compound, may help in personalizing treatment to optimize efficacy and minimize toxicity.[6]
-
Drug-Drug Interaction Studies: The standard can be used to investigate the effect of co-administered drugs on the metabolism of abiraterone.
-
Research on Drug Resistance: The formation of certain abiraterone metabolites has been linked to treatment resistance.[11][12] The this compound standard can be used in studies aimed at understanding these resistance mechanisms.
-
In Vitro Metabolism Studies: This standard can be used to identify and quantify the metabolites of abiraterone formed in in vitro systems, such as liver microsomes or hepatocytes.[13]
Conclusion
The this compound analytical standard is an indispensable tool for researchers and clinicians working with abiraterone. Its use in validated analytical methods, such as LC-MS/MS, allows for the accurate quantification of this major metabolite, providing valuable insights into the pharmacokinetics, metabolism, and potential resistance mechanisms of abiraterone. The protocols and information provided in this document serve as a comprehensive guide for the effective utilization of this important reference material.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijsit.com [ijsit.com]
- 5. youtube.com [youtube.com]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. pcf.org [pcf.org]
- 11. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Oxide abiraterone sulfate in drug metabolism studies
-## Application Notes: N-Oxide Abiraterone Sulfate in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Abiraterone effectively inhibits CYP17A1, a critical enzyme in androgen biosynthesis, thereby reducing the levels of testosterone that fuel prostate cancer growth. Upon administration, abiraterone undergoes extensive metabolism, leading to the formation of several metabolites. Among these, this compound has been identified as a major circulating metabolite in human plasma, accounting for a significant portion of the drug's exposure.[1] Understanding the formation, pharmacokinetic profile, and potential pharmacological activity of this compound is crucial for a comprehensive assessment of abiraterone's disposition, efficacy, and potential for drug-drug interactions. These application notes provide an overview of the role of this compound in drug metabolism studies, along with detailed protocols for its analysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of Abiraterone and its Metabolites in Healthy Chinese Male Volunteers (n=32) Following a Single Oral Dose of 250 mg Abiraterone Acetate
| Analyte | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t½ (h) |
| Abiraterone (ABI) | 20.8 ± 14.8 | 102.9 ± 50.4 | 10.8 ± 5.7 |
| Δ⁴-abiraterone (D4A) | 0.44 ± 0.23 | 3.5 ± 2.0 | 11.2 ± 5.1 |
| 3-keto-5α-abiraterone (5αA) | 0.17 ± 0.12 | 1.6 ± 1.1 | 12.3 ± 4.5 |
| Abiraterone N-oxide (A-NO) | 0.08 ± 0.04 | 0.8 ± 0.5 | 13.9 ± 5.8 |
| This compound (A-NO-Sul) | 14.3 ± 8.1 | 233.8 ± 117.2 | 14.2 ± 3.9 |
| Abiraterone sulfate (A-Sul) | 68.9 ± 33.5 | 1308.8 ± 558.4 | 15.1 ± 3.8 |
Data presented as mean ± standard deviation. Source: Adapted from a pharmacokinetic study in healthy Chinese subjects.
Table 2: LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | To be determined based on standard |
| Collision Energy (eV) | To be optimized |
| Cone Voltage (V) | To be optimized |
| Internal Standard | Deuterated analog (e.g., D4-abiraterone) |
Note: Specific MRM transitions and optimal voltages need to be determined empirically using a purified standard of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous determination of abiraterone and its major metabolites, including this compound, in human plasma.
1. Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound (analytical standard)
-
Abiraterone and other relevant metabolites (analytical standards)
-
Deuterated abiraterone (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Polypropylene tubes and plates
2. Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a polypropylene tube, add 150 µL of acetonitrile containing the internal standard (e.g., D4-abiraterone at 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean polypropylene plate or vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-6 min: Hold at 5% A
-
6-6.1 min: Return to 95% A
-
6.1-8 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Protocol 2: In Vitro Metabolism of Abiraterone using Human Liver Microsomes
This protocol describes a general procedure to study the formation of this compound from abiraterone in an in vitro system.
1. Materials and Reagents:
-
Human liver microsomes (pooled)
-
Abiraterone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (cold)
-
Incubator/water bath (37°C)
2. Incubation Procedure:
-
Prepare a stock solution of abiraterone in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in potassium phosphate buffer.
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) and the NADPH regenerating system in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the abiraterone solution to the pre-warmed microsome mixture.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using the LC-MS/MS method described in Protocol 1.
Visualizations
Caption: Metabolic pathway of abiraterone acetate.
Caption: Experimental workflow for metabolite analysis.
References
Troubleshooting & Optimization
Stability of N-Oxide abiraterone sulfate in frozen plasma
Welcome to the technical support center for N-Oxide Abiraterone Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in frozen plasma and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma important?
This compound is a major metabolite of abiraterone, a drug used in the treatment of prostate cancer.[1][2] Abiraterone acetate, the administered prodrug, is rapidly converted to abiraterone, which is then metabolized to several compounds, including abiraterone sulfate and this compound.[1][2] Each of these two major metabolites accounts for about 43% of the total drug exposure.[1] Ensuring the stability of these metabolites in plasma samples is critical for accurate pharmacokinetic and pharmacodynamic studies, which inform dosing regimens and regulatory submissions. Analyte degradation can lead to an underestimation of its concentration, potentially impacting clinical trial outcomes.
Q2: What are the primary factors that can affect the stability of this compound in frozen plasma?
Several factors can influence the stability of drug metabolites like this compound in frozen plasma. These include:
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Temperature: Inadequate or fluctuating storage temperatures can accelerate degradation.
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Enzymatic Degradation: Residual enzymatic activity in plasma can persist even at low temperatures, potentially leading to metabolite degradation.
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pH: Changes in the pH of the plasma sample can affect the chemical stability of the analyte.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of sensitive analytes.
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Oxidation: Exposure to oxygen can cause oxidative degradation of the metabolite.
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Light Exposure: Although less of a concern for frozen samples, exposure to light can degrade photosensitive compounds.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
While specific long-term stability data for this compound is not extensively published, general guidelines for drug metabolite stability suggest storing plasma samples at ultra-low temperatures. For long-term storage, temperatures of -70°C or below are preferable. Some studies have shown that abiraterone and its metabolites are stable in human plasma at -80°C for at least 42 days.
Q4: How do I properly handle plasma samples to ensure the stability of this compound?
Proper sample handling is crucial from collection to analysis. Key recommendations include:
-
Rapid Processing: Process blood samples to plasma as quickly as possible after collection.
-
Controlled Temperature: Keep samples on ice during processing.
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Immediate Freezing: Freeze plasma samples immediately after separation.
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Minimize Freeze-Thaw Cycles: Aliquot plasma into smaller volumes to avoid the need for repeated freezing and thawing of the entire sample.
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Use of Anticoagulants: Use appropriate anticoagulants (e.g., K2EDTA) as specified in the analytical method validation.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected concentrations of this compound in stored samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | 1. Verify Storage Conditions: Confirm that samples have been consistently stored at the correct temperature without fluctuations. Check freezer logs if available. 2. Review Sample Handling: Ensure that the protocol for sample collection, processing, and freezing was followed correctly. 3. Assess Freeze-Thaw Cycles: Determine the number of times the samples have been thawed and refrozen. If it exceeds the validated limit (typically three cycles), the sample integrity may be compromised. |
| Analytical Issues | 1. Check Instrument Performance: Run system suitability tests to ensure the analytical instrument (e.g., LC-MS/MS) is performing correctly. 2. Validate Extraction Efficiency: Re-evaluate the extraction recovery of the analytical method to ensure the metabolite is being efficiently extracted from the plasma matrix. 3. Assess Matrix Effects: Investigate potential matrix effects that could be suppressing the analyte signal. |
| Reference Standard Issues | 1. Verify Standard Integrity: Check the expiration date and storage conditions of the this compound reference standard. 2. Prepare Fresh Stock Solutions: If there is any doubt about the stability of the stock solutions, prepare fresh ones and re-run the calibration curve. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Frozen Plasma
This protocol outlines a typical experiment to determine the long-term stability of this compound in frozen human plasma, based on FDA and EMA guidelines.[3][4][5]
1. Objective: To evaluate the stability of this compound in human plasma stored at -20°C and -80°C over an extended period.
2. Materials:
-
Blank human plasma (K2EDTA)
-
This compound reference standard
-
Internal standard (IS) (e.g., deuterated this compound)
-
Validated LC-MS/MS method for the quantification of this compound
3. Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and the internal standard in an appropriate solvent.
-
Spike blank human plasma with the this compound stock solution to prepare low and high concentration Quality Control (QC) samples. A typical approach is to use concentrations of 3x the lower limit of quantification (LLOQ) for the low QC and 75-85% of the upper limit of quantification (ULOQ) for the high QC.
-
Aliquot the QC samples into appropriately labeled cryovials for each time point and storage temperature.
4. Storage Conditions and Time Points:
-
Store the QC sample aliquots at two different temperatures: -20°C and -80°C.
-
Establish a schedule for analysis at various time points, for example: 0 (baseline), 1, 3, 6, 9, 12, 18, and 24 months.
5. Sample Analysis:
-
At each designated time point, retrieve one set of low and high QC samples from each storage temperature.
-
Thaw the samples under controlled conditions (e.g., on ice or at room temperature).
-
Prepare the samples for analysis according to the validated bioanalytical method, including the addition of the internal standard and extraction steps.
-
Analyze the samples using the validated LC-MS/MS method alongside a freshly prepared calibration curve and a set of freshly prepared (comparison) QC samples.
6. Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration of the stored QC samples.
-
The stability of this compound is assessed by comparing the mean concentration of the stored QC samples to the mean concentration of the freshly prepared comparison QC samples.
-
The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the mean concentration of the comparison QC samples.
Data Presentation
The results of the long-term stability study should be summarized in a clear and structured table.
Table 1: Long-Term Stability of this compound in Frozen Human Plasma at -20°C
| Storage Duration (Months) | QC Level | Mean Concentration of Stored QCs (ng/mL) | Mean Concentration of Comparison QCs (ng/mL) | % Difference from Comparison QCs | Stability Assessment |
| 1 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] | |
| 3 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] | |
| 6 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] | |
| 12 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] |
Table 2: Long-Term Stability of this compound in Frozen Human Plasma at -80°C
| Storage Duration (Months) | QC Level | Mean Concentration of Stored QCs (ng/mL) | Mean Concentration of Comparison QCs (ng/mL) | % Difference from Comparison QCs | Stability Assessment |
| 1 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] | |
| 3 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] | |
| 6 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] | |
| 12 | Low | [Data] | [Data] | [Data] | [Stable/Unstable] |
| High | [Data] | [Data] | [Data] | [Stable/Unstable] |
Note: The tables above are templates. The actual data should be filled in based on experimental results.
Visualizations
Caption: Metabolic pathway of Abiraterone Acetate.
Caption: Experimental workflow for long-term stability testing.
References
Technical Support Center: N-Oxide Abiraterone Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oxide abiraterone sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in abiraterone research?
This compound is a major metabolite of abiraterone, an active metabolite of the prostate cancer drug abiraterone acetate. Along with abiraterone sulfate, it is one of the two main circulating metabolites of abiraterone in human plasma. Understanding its formation, stability, and potential degradation is crucial for a complete picture of abiraterone's pharmacokinetics and metabolism.
Q2: How is this compound formed in the body?
This compound is formed from abiraterone in a two-step process. First, abiraterone undergoes N-oxidation, followed by sulfation. The sulfation step is catalyzed by the enzyme sulfotransferase 2A1 (SULT2A1).
Q3: What are the known degradation pathways of this compound?
Direct and specific degradation pathways for this compound have not been extensively detailed in the scientific literature. However, based on the metabolism of similar sulfated steroid compounds, a putative degradation pathway can be proposed. The primary degradation step is likely the enzymatic hydrolysis of the sulfate group by steroid sulfatases (STS), which would yield Abiraterone N-Oxide. This desulfated metabolite could then potentially undergo further metabolism.
Q4: What are the key challenges in the analytical quantification of this compound?
Researchers may encounter several challenges during the quantification of this compound, including:
-
Sample Stability: Abiraterone and its metabolites can be unstable in biological matrices. It is crucial to handle and store samples appropriately to prevent degradation.
-
Adsorption: Abiraterone and related compounds have been shown to adsorb to glass surfaces, leading to inaccurate measurements.
-
Co-elution of Metabolites: The structural similarity of abiraterone metabolites can lead to co-elution during chromatographic separation, making accurate quantification difficult.
-
Matrix Effects: Components of biological samples (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable signal of this compound | 1. Degradation of the analyte: Improper sample collection, handling, or storage. 2. Inefficient extraction: The extraction protocol may not be suitable for this polar metabolite. 3. Mass spectrometer settings not optimized: Incorrect precursor/product ion selection or collision energy. | 1. Collect samples using appropriate anticoagulants (e.g., K2EDTA), process them quickly, and store them at -80°C. Minimize freeze-thaw cycles. 2. Use a protein precipitation method followed by solid-phase extraction (SPE) for sample cleanup and concentration. 3. Optimize MS parameters by infusing a standard solution of this compound. |
| High variability in replicate measurements | 1. Adsorption to labware: Use of glass vials or tips. 2. Inconsistent sample preparation: Variations in pipetting, vortexing, or evaporation steps. 3. Carry-over in the LC system: Residual analyte from a previous injection. | 1. Use polypropylene or other low-binding labware for all sample handling and storage steps. 2. Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is highly recommended. 3. Implement a robust column washing step between injections. |
| Peak tailing or poor peak shape in chromatogram | 1. Inappropriate column chemistry: The stationary phase may not be optimal for this analyte. 2. Mobile phase mismatch: The pH or organic content of the mobile phase may need adjustment. 3. Column degradation: The analytical column may be old or contaminated. | 1. A C18 column is commonly used. Experiment with different C18 column brands or consider a different stationary phase if issues persist. 2. Adjust the mobile phase pH and gradient to optimize peak shape. 3. Replace the analytical column with a new one. |
| Interference from other metabolites | 1. Insufficient chromatographic separation: The LC gradient may not be long enough or selective enough. | 1. Increase the gradient length or modify the mobile phase composition to improve the separation of this compound from other abiraterone metabolites. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of abiraterone and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a polypropylene microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new polypropylene tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be optimized based on available standards |
| Collision Energy | To be optimized |
Visualizations
Caption: Putative metabolic pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
Technical Support Center: Analysis of N-Oxide Abiraterone Sulfate by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression when analyzing N-Oxide abiraterone sulfate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significantly lower signal for this compound in plasma samples compared to the standard in a pure solvent. What could be the cause?
A1: This is a classic sign of ion suppression , a type of matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1][2] this compound, being a polar and ionic compound due to its sulfate and N-oxide moieties, is particularly susceptible to ion suppression.[3] Common culprits in plasma are phospholipids, salts, and other small molecule metabolites that can compete for ionization.[4]
Q2: How can we confirm that ion suppression is affecting our this compound signal?
A2: A post-column infusion experiment is a definitive way to diagnose ion suppression. This involves infusing a constant flow of a pure this compound standard solution into the LC eluent after the analytical column, while injecting a blank, protein-precipitated plasma sample. A drop in the baseline signal of the analyte at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.
Q3: What are the primary strategies to overcome ion suppression for this compound?
A3: The three main strategies are:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before injection.
-
Improve Chromatographic Separation: Ensure the analyte elutes at a different time from the suppressing agents.
-
Optimize Mass Spectrometer Source Conditions: Enhance the specific ionization of the target analyte.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Low Signal Intensity and Poor Reproducibility in Plasma Samples
This is often due to phospholipids, which are abundant in plasma and notorious for causing ion suppression.[4]
Solution: Implement a sample preparation method specifically designed to remove phospholipids.
Recommended Approaches:
-
Solid-Phase Extraction (SPE): Use a mixed-mode or phospholipid removal SPE plate. These provide superior cleanup compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): An effective but more labor-intensive method to separate the analyte from matrix components based on differential solubility.
-
Protein Precipitation with Phospholipid Removal Plates: A two-in-one approach that first crashes proteins and then captures phospholipids.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
SPE Plate Conditioning: Condition the phospholipid removal SPE plate wells with 500 µL of methanol followed by 500 µL of water.
-
Loading: Transfer the supernatant from the protein precipitation step to the SPE plate.
-
Washing: Wash the wells with 500 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 500 µL of 90% methanol in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | >90% | 30-50% | General data |
| Liquid-Liquid Extraction (MTBE) | 75-85% | 10-20% | [5] |
| Solid-Phase Extraction (Mixed-Mode) | >85% | <15% | [3] |
| Phospholipid Removal Plate | >90% | <10% | [4] |
Note: Matrix Effect (%) = (1 - [Peak area in post-spiked blank sample / Peak area in pure solution]) x 100. A lower percentage indicates less ion suppression.
Issue 2: Analyte Peak Co-elutes with a Region of Ion Suppression
Even with good sample cleanup, some matrix components may remain. Chromatographic separation is key to resolving the analyte from these interferences.
Solution: Modify the LC method to shift the retention time of this compound.
Recommended Approaches:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Mobile Phase pH Adjustment: As a sulfated compound, the retention of this compound can be sensitive to pH. Adding a small amount of a modifier like formic acid or ammonium formate can improve peak shape and retention.[5]
-
Column Chemistry: Consider a different column stationary phase. While C18 is common, a phenyl-hexyl or embedded polar group (EPG) column might offer different selectivity for this polar metabolite.
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes.
-
-
Troubleshooting Steps:
-
If co-eluting with early eluting interferences: Increase the initial hold at 5% B for 1-2 minutes to allow polar interferences to wash out.
-
If peak shape is poor: Ensure fresh mobile phase with a consistent concentration of formic acid in both mobile phase A and B.[5]
-
If resolution is still insufficient: Try a shallower gradient (e.g., ramp to 95% B over 10 minutes) to increase the separation window.
-
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [6] |
| Precursor Ion (m/z) | 446.2 | [3] |
| Product Ion (m/z) | [To be determined empirically] | N/A |
| Collision Energy (eV) | [To be determined empirically] | N/A |
| Dwell Time (ms) | 50-100 | General data |
| Capillary Voltage (kV) | 3.0 - 4.5 | [2] |
| Source Temperature (°C) | 120 - 150 | General data |
| Desolvation Temperature (°C) | 350 - 500 | [2] |
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for diagnosing and troubleshooting ion suppression.
Sample Preparation Workflow for Plasma
Caption: A typical sample preparation workflow for plasma analysis.
References
- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C24H31NO5S | CID 91826892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. sussex-research.com [sussex-research.com]
Technical Support Center: Analysis of N-Oxide Abiraterone Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of N-Oxide abiraterone sulfate and other abiraterone metabolites using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of abiraterone that I should be aware of during analysis?
A1: The primary circulating metabolites of abiraterone in human plasma are abiraterone sulfate and this compound.[1][2][3] Other significant metabolites that may be considered during comprehensive pharmacokinetic studies include Δ4-abiraterone (D4A), 3-keto-5α-abiraterone, and abiraterone N-oxide.[4]
Q2: What are matrix effects and how can they affect the analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] This can lead to either ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the quantification of this compound.[5] Phospholipids are a common cause of matrix effects in bioanalysis from plasma samples.[1][4]
Q3: What sample preparation methods are typically used for the analysis of abiraterone and its metabolites?
A3: Protein precipitation is a commonly used, simple, and rapid sample preparation technique for the analysis of abiraterone and its metabolites, including this compound, from plasma.[4][5][7][8] Other methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed to achieve cleaner sample extracts and potentially reduce matrix effects.[5]
Q4: Are there any known stability issues with abiraterone and its metabolites during sample handling and analysis?
A4: Yes, abiraterone has shown limited stability in fresh plasma and whole blood at room temperature.[5] It is recommended to keep plasma samples at 2–8°C for short-term storage (up to 24 hours) and frozen for long-term storage.[5] One study noted that abiraterone and its metabolites were stable in human plasma at room temperature for 4 hours, on wet ice for 8 hours, and at -80°C for 42 days.[4] Adsorption to glass surfaces has also been reported, so using polypropylene labware is advisable.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Co-eluting matrix components.- Issues with the analytical column.- Inappropriate mobile phase pH. | - Optimize the chromatographic gradient to better separate the analyte from interferences.- Use a guard column to protect the analytical column.- Ensure the mobile phase pH is suitable for the analyte's chemical properties. |
| Inconsistent Results (Poor Precision) | - Variable matrix effects between samples.- Inconsistent sample preparation.- Analyte instability. | - Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available.- Automate the sample preparation process to improve consistency.- Adhere to strict sample handling and storage protocols to ensure analyte stability.[5] |
| Low Signal Intensity (Ion Suppression) | - High concentration of co-eluting matrix components, particularly phospholipids.- Suboptimal ionization source parameters. | - Improve sample cleanup using techniques like LLE or SPE.- Consider phospholipid removal plates/cartridges.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Dilute the sample to reduce the concentration of matrix components. |
| High Signal Intensity (Ion Enhancement) | - Co-eluting matrix components that improve ionization efficiency.- Suboptimal ionization source parameters. | - Improve chromatographic separation to isolate the analyte from enhancing components.- Optimize ESI source parameters.- Use a SIL-IS to compensate for the enhancement. |
| Carryover | - Adsorption of the analyte to parts of the LC-MS/MS system.- Insufficient needle/port washing. | - Incorporate a stronger wash solvent in the autosampler wash method.[5]- Use a wash step with a high percentage of organic solvent in the chromatographic gradient.- Use polypropylene vials and plates to minimize adsorption.[5] |
Experimental Protocols
Example Protocol for Simultaneous Quantification of Abiraterone and its Metabolites (including this compound)
This protocol is a summarized example based on published methodologies.[4][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for approximately 5 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 RPM) for 5 minutes.
-
Transfer the supernatant to a clean polypropylene vial or plate for analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, ACE-C18).[4][8]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to separate the parent drug from its various metabolites.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other analytes of interest need to be optimized.
-
Source Parameters: Optimize cone voltage, collision energy, and source gases for each analyte.
Quantitative Data Summary
Table 1: Linearity of Calibration Curves for Abiraterone and its Metabolites
| Analyte | Calibration Range (ng/mL) | r² |
| Abiraterone | 1 - 100 | > 0.99 |
| Abiraterone N-Oxide Sulfate | 30 - 3000 | > 0.99 |
| Abiraterone Sulfate | 100 - 10,000 | > 0.99 |
| N-desmethyl enzalutamide | 10 - 1000 | > 0.99 |
| Enzalutamide | 5 - 500 | > 0.99 |
| Enzalutamide carboxylic acid | 5 - 500 | > 0.99 |
| Data adapted from van Nuland et al., 2017.[8] |
Table 2: Accuracy and Precision for the Analysis of Abiraterone and its Metabolites
| Analyte | Concentration Level | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) |
| Abiraterone | LLOQ, LQC, MQC, HQC | 87.6 - 113.8 | 87.6 - 113.8 | < 14.0 | < 14.0 |
| Δ4-abiraterone | LLOQ, LQC, MQC, HQC | 87.6 - 113.8 | 87.6 - 113.8 | < 14.0 | < 14.0 |
| 3-keto-5α-abiraterone | LLOQ, LQC, MQC, HQC | 87.6 - 113.8 | 87.6 - 113.8 | < 14.0 | < 14.0 |
| Abiraterone N-oxide | LLOQ, LQC, MQC, HQC | 87.6 - 113.8 | 87.6 - 113.8 | < 14.0 | < 14.0 |
| Abiraterone sulfate | LLOQ, LQC, MQC, HQC | 87.6 - 113.8 | 87.6 - 113.8 | < 14.0 | < 14.0 |
| Abiraterone N-oxide sulfate | LLOQ, LQC, MQC, HQC | 87.6 - 113.8 | 87.6 - 113.8 | < 14.0 | < 14.0 |
| Data range summary adapted from a study on the simultaneous determination of abiraterone and its five metabolites.[4] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Bioanalytical workflow for this compound.
References
- 1. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. simultaneous-determination-of-abiraterone-and-its-five-metabolites-in-human-plasma-by-lc-ms-ms-application-to-pharmacokinetic-study-in-healthy-chinese-subjects - Ask this paper | Bohrium [bohrium.com]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MS/MS parameters for N-Oxide abiraterone sulfate detection
Welcome to the technical support center for the analysis of N-Oxide Abiraterone Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing MS/MS parameters and troubleshooting common issues encountered during the detection of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in detecting this compound by LC-MS/MS?
A1: The primary challenges include:
-
Ionization Efficiency: As a dual-charged species (a positive charge on the N-oxide and a negative charge on the sulfate group), this compound can exhibit complex ionization behavior. Optimizing the electrospray ionization (ESI) source parameters is critical.
-
In-source Fragmentation: The lability of the sulfate and N-oxide moieties can lead to fragmentation within the ion source, potentially reducing the abundance of the precursor ion and complicating quantification.
-
Chromatographic Resolution: Baseline separation from other abiraterone metabolites is essential to prevent isobaric interference and ensure accurate quantification.
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. Proper sample preparation is crucial to mitigate these effects.
Q2: What are the expected precursor and product ions for this compound?
A2: The expected precursor ion ([M+H]⁺) for this compound (C₂₄H₃₁NO₅S) is approximately m/z 446.2. Common product ions result from the neutral loss of SO₃ (80 Da) and subsequent fragmentation of the abiraterone N-oxide core.
Q3: How can I improve the signal intensity for this compound?
A3: To enhance signal intensity:
-
Optimize ESI Source Parameters: Systematically optimize capillary voltage, cone voltage (or equivalent), nebulizer gas pressure, and drying gas temperature and flow rate.
-
Mobile Phase Composition: The addition of a small amount of a weak acid, such as formic acid, to the mobile phase can improve protonation and signal intensity in positive ion mode.
-
Collision Energy Optimization: Carefully optimize the collision energy to achieve efficient fragmentation of the precursor ion into a stable and abundant product ion, while minimizing excessive fragmentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Improper ESI Source Parameters: Capillary voltage, cone voltage, gas flows, and temperatures are not optimized for the analyte. | Systematically optimize each ESI parameter. Start with typical values for similar compounds and adjust incrementally while monitoring the signal intensity. |
| In-source Fragmentation: The analyte is fragmenting in the ion source before reaching the mass analyzer. | Reduce the cone voltage (or equivalent parameter) to minimize in-source collision-induced dissociation. Also, consider optimizing the source temperature. | |
| Incorrect MRM Transition: The selected precursor or product ion is incorrect or not optimal. | Confirm the theoretical mass of the precursor ion. Perform a product ion scan to identify the most abundant and stable fragment ions for use in the MRM transition. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample onto the column. | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not suitable for the analyte. | Ensure the mobile phase pH is appropriate for the analyte's pKa. Adjust the gradient steepness or organic solvent composition. | |
| Secondary Interactions: The analyte is interacting with active sites on the column stationary phase. | Consider using a column with a different stationary phase or adding a mobile phase additive to reduce secondary interactions. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in the solvents, tubing, or other LC components. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the analysis. | Improve sample preparation to remove interfering substances. Consider using a divert valve to direct the early and late eluting matrix components to waste. | |
| Inconsistent Retention Time | Column Degradation: The stationary phase of the column is degrading over time. | Replace the analytical column. Use a guard column to protect the analytical column from contaminants. |
| Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents. | Ensure the mobile phase is properly degassed and that the pump is functioning correctly. |
Optimized MS/MS Parameters for Abiraterone and its Metabolites
The following table summarizes typical MS/MS parameters for the analysis of abiraterone and some of its key metabolites. These parameters should be used as a starting point and optimized for your specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Abiraterone | 350.3 | 156.2 | 45 | 40 |
| Abiraterone N-Oxide | 366.3 | 349.3 | 35 | 50 |
| Abiraterone Sulfate | 428.2 | 348.2 | 40 | 55 |
| This compound | 446.2 | 366.2 | 42 | 60 |
Note: These values are illustrative and require optimization on the user's instrument.
Experimental Protocols
Method for Optimization of MS/MS Parameters
-
Compound Infusion: Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Identification: Acquire full scan mass spectra in positive ion mode to identify the [M+H]⁺ ion for this compound (expected m/z ~446.2).
-
Product Ion Scan: Select the identified precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 10 to 60 eV) to identify the most abundant and stable product ions.
-
MRM Optimization:
-
Select the most intense product ion for the Multiple Reaction Monitoring (MRM) transition.
-
Optimize the collision energy for this transition by performing multiple injections while varying the collision energy in small increments (e.g., 2 eV steps) and monitoring the signal intensity.
-
Optimize the cone voltage (or equivalent declustering potential) in a similar manner to maximize the precursor ion intensity while minimizing in-source fragmentation.
-
Visualizations
Caption: Experimental workflow for optimizing MS/MS parameters.
Sample handling and storage for N-Oxide abiraterone sulfate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oxide abiraterone sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
This compound is a major circulating metabolite of abiraterone, an active pharmaceutical ingredient used in the treatment of prostate cancer.[1] Monitoring its levels, alongside the parent drug abiraterone and other metabolites, is crucial for pharmacokinetic studies, understanding drug metabolism, and potentially correlating exposure with clinical outcomes.
Q2: What are the main challenges in analyzing this compound?
The primary challenges include the limited stability of abiraterone and its metabolites in biological samples, potential for adsorption to labware, co-elution with other metabolites during chromatographic analysis, and carry-over issues in the analytical system.[2][3]
Q3: What is the recommended anticoagulant for blood sample collection?
For the analysis of abiraterone and its metabolites, it is recommended to use K2EDTA as the anticoagulant.
Q4: How should I process blood samples after collection?
Whole blood should be centrifuged to separate the plasma as soon as possible. Due to the limited stability of abiraterone in whole blood at room temperature, it is crucial to minimize the time between collection and centrifugation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no analyte signal | Sample degradation due to improper storage or handling. | - Ensure samples are processed and frozen promptly after collection. - Review storage temperatures and duration; aim for ≤ -40°C for long-term storage.[3] - Minimize freeze-thaw cycles to a maximum of three.[3] |
| Adsorption of the analyte to glass surfaces. | Use polypropylene tubes and labware throughout the entire sample handling and preparation process.[2][3] | |
| High variability in results | Inconsistent sample handling procedures. | - Standardize the time between sample collection, processing, and freezing. - Ensure consistent timing for each step of the extraction procedure. |
| Matrix effects from the biological sample. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. - Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Peak tailing or poor peak shape | Co-elution with other metabolites. | - Optimize the chromatographic gradient and/or use a longer analytical column to improve separation.[2] |
| Carry-over from previous injections. | Incorporate a robust wash step in the analytical method, potentially using a stronger solvent, to clean the injector and column between samples.[2] |
Sample Handling and Storage
Proper sample handling and storage are critical for accurate analysis of this compound. The stability of abiraterone in human plasma and whole blood has been studied, and similar precautions should be taken for its metabolites.
Table 1: Stability of Abiraterone in Human K2EDTA Samples [3]
| Matrix | Storage Temperature | Stability Duration |
| Whole Blood | Ambient Temperature | Up to 8 hours |
| Plasma | Ambient Temperature | Up to 2 hours (limited stability) |
| Plasma | 2-8°C | Up to 24 hours |
| Plasma | ≤ -40°C | At least 6 months |
Note: This data is for the parent drug abiraterone and should be used as a guideline for this compound. It is highly recommended to perform your own stability testing for this compound in the relevant matrix.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for abiraterone analysis and is a suitable starting point for this compound.[2]
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the thawed plasma sample and transfer 100 µL into a clean polypropylene microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., a stable isotope-labeled version of the analyte) to each sample.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters that can be used as a starting point for method development.
-
Chromatographic Column: A C18 reversed-phase column is a common choice.[2]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive ion mode is recommended.[2] The specific mass transitions for this compound and the internal standard will need to be determined.
Visualizations
Metabolic Pathway of Abiraterone
The following diagram illustrates the metabolic conversion of abiraterone acetate to abiraterone and its subsequent metabolism to this compound.
Caption: Metabolic pathway of abiraterone acetate.
Sample Handling Workflow
This diagram outlines the recommended workflow for handling plasma samples for this compound analysis.
Caption: Recommended sample handling workflow.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 3. Enhancing Bioavailability of Abiraterone Acetate by Nanostructured Lipid Carriers: In Vivo, In Vitro Characterization and Cytotoxicity Assessment | Sciety [sciety.org]
Technical Support Center: N-Oxide Abiraterone Sulfate Solution Stability
Disclaimer: To date, no specific studies have been published detailing the pH-dependent stability of N-Oxide abiraterone sulfate in solution. The following information is based on established chemical principles for N-oxide and sulfate ester-containing compounds and should be used as a general guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions at different pH values?
A1: While specific data is unavailable, based on the chemical structure, this compound possesses two key functional groups that will be influenced by pH: an aromatic N-oxide and a sulfate ester.
-
Acidic Conditions (pH < 4): Significant degradation is anticipated. The sulfate ester is susceptible to acid-catalyzed hydrolysis. The N-oxide group, with a typical pKa for aromatic N-oxides between 0.5 and 2, will be protonated in strongly acidic environments, which may alter its stability.[1]
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Neutral to Mildly Basic Conditions (pH 4 - 8): This is expected to be the range of greatest stability for the sulfate ester.[2] The N-oxide group is also generally stable in this range.[1][3]
-
Strongly Basic Conditions (pH > 8): Increased degradation is expected due to base-catalyzed hydrolysis of the sulfate ester.[2]
Q2: What are the likely degradation pathways for this compound in solution?
A2: The primary degradation pathway is likely the hydrolysis of the sulfate ester to yield N-Oxide abiraterone and a sulfate salt. Under harsh acidic or basic conditions, further degradation of the N-Oxide abiraterone moiety may occur, though specific pathways are not documented.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[4][5][6] This method should be capable of separating the intact this compound from its potential degradation products, primarily N-Oxide abiraterone. UV detection is commonly used for compounds with chromophores like the pyridine N-oxide ring in this molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation observed across all pH values. | The compound may be inherently unstable in the chosen solvent system or at the experimental temperature. | Ensure the use of high-purity solvents and freshly prepared buffers. Conduct experiments at a controlled, lower temperature (e.g., 4°C) to slow down degradation and establish a baseline. N-oxides are stabilized by polar protic solvents.[1] |
| Inconsistent results between replicate experiments. | pH of the solution may not be stable over time. Contamination of glassware or reagents. | Use buffers with sufficient capacity to maintain the desired pH throughout the experiment. Ensure all glassware is scrupulously clean and use high-purity reagents. |
| Poor separation of parent compound and degradation products in HPLC analysis. | The chromatographic method is not optimized for stability indication. | Develop a gradient elution method to improve separation.[6] Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers to achieve optimal resolution. |
| Unexpected peaks appearing in the chromatogram. | Potential for secondary degradation products or interaction with buffer components. | Use mass spectrometry (LC-MS) to identify the unknown peaks. Run control samples of the buffer solution to rule out interference. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the impact of pH on the stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate and borate buffer components
-
Class A volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
3. Preparation of Stress Samples:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Buffered Solutions: Prepare a series of buffers (e.g., pH 2, 4, 7, 9, 12) and dilute the stock solution to a final concentration of 100 µg/mL in each buffer.
4. Incubation:
-
Incubate all stress samples at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Store the withdrawn samples at a low temperature (e.g., -20°C) until analysis to prevent further degradation.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
6. Data Presentation:
-
Summarize the percentage of degradation of this compound at each pH and time point in a table.
Table 1: Hypothetical Degradation Data for this compound at 40°C
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) Observed |
| 0.1 M HCl (pH ~1) | 8 | 25.3% | N-Oxide abiraterone |
| Buffer (pH 4) | 24 | 2.1% | N-Oxide abiraterone (trace) |
| Water (pH ~7) | 24 | 1.5% | N-Oxide abiraterone (trace) |
| Buffer (pH 9) | 24 | 8.9% | N-Oxide abiraterone |
| 0.1 M NaOH (pH ~13) | 8 | 35.7% | N-Oxide abiraterone and others |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Impact of pH on stability.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medicinal-chemistry-of-drugs-with-n-oxide-functionalities - Ask this paper | Bohrium [bohrium.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of N-Oxide Abiraterone Sulfate and Abiraterone Sulfate in Patient Samples
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental data of two major abiraterone metabolites.
In the landscape of advanced prostate cancer treatment, the oral medication abiraterone acetate stands as a critical therapeutic agent. Its efficacy lies in its conversion to abiraterone, which potently inhibits androgen biosynthesis. The subsequent metabolism of abiraterone results in several downstream products, with N-Oxide abiraterone sulfate and abiraterone sulfate being the two most abundant circulating metabolites in human plasma.[1] This guide provides a comprehensive comparison of these two metabolites, presenting quantitative data from patient samples, detailed experimental protocols for their analysis, and a visualization of their position within the broader abiraterone metabolic pathway.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound and abiraterone sulfate in human plasma, as determined by validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Table 1: Pharmacokinetic Parameters of Abiraterone Metabolites in Healthy Subjects
Data from a study in healthy Chinese volunteers following a single oral dose of 250 mg abiraterone acetate provides a baseline for understanding the systemic exposure of these metabolites.
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Abiraterone Sulfate | 16.3 ± 4.5 | 4.0 (2.0 - 6.0) | 247.9 ± 58.6 | 10.9 ± 2.4 |
| This compound | 1.8 ± 0.5 | 4.0 (2.0 - 8.0) | 33.7 ± 9.8 | 12.6 ± 3.1 |
Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax. Data sourced from Hu et al. (2022).
Table 2: LC-MS/MS Method Validation Parameters
The reliable quantification of these metabolites is crucial for clinical and research applications. The following table presents the validation parameters for a simultaneous LC-MS/MS analysis method.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Abiraterone Sulfate | 1.00 - 200 | 1.00 | ≤ 8.5 | ≤ 9.7 | -6.8 to 5.4 |
| This compound | 0.100 - 20.0 | 0.100 | ≤ 9.2 | ≤ 10.3 | -7.5 to 6.2 |
LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; %RE: Relative Error. Data sourced from Hu et al. (2022).
Clinical Significance
Currently, both this compound and abiraterone sulfate are considered pharmacologically inactive.[1] Their primary relevance lies in understanding the overall metabolic profile and disposition of abiraterone. To date, no significant clinical utility has been established for either metabolite as a standalone biomarker for treatment response or resistance. Research has more prominently focused on the active metabolites of abiraterone, such as Δ4-abiraterone (D4A), which exhibits potent anti-tumor activity.
Experimental Protocols
The accurate measurement of this compound and abiraterone sulfate in patient samples necessitates a robust and validated analytical method. The following is a detailed methodology for their simultaneous quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated abiraterone).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Abiraterone Sulfate: m/z 428.2 → 348.2
-
This compound: m/z 444.2 → 364.2
-
-
Optimization: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.
Visualizations
Abiraterone Metabolic Pathway
The following diagram illustrates the major metabolic pathways of abiraterone, highlighting the formation of this compound and abiraterone sulfate.
Experimental Workflow for Metabolite Quantification
This diagram outlines the key steps in the analytical workflow for quantifying this compound and abiraterone sulfate in patient plasma samples.
References
A Comparative Analysis of Abiraterone Metabolites in Urine and Plasma: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of abiraterone metabolites in human plasma and urine. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and analytical workflows to support further investigation into the pharmacokinetics of this crucial prostate cancer therapy.
Abiraterone acetate, a prodrug, is rapidly converted to its active form, abiraterone, a potent inhibitor of the enzyme CYP17A1, which is critical for androgen biosynthesis.[1] The metabolism of abiraterone is complex, leading to a variety of metabolites that are distributed and eliminated through different pathways. Understanding the profile of these metabolites in different biological matrices is essential for optimizing therapeutic efficacy and monitoring patient response.
Quantitative Analysis of Abiraterone Metabolites
The majority of pharmacokinetic studies on abiraterone have focused on plasma, revealing several key metabolites. In contrast, the characterization of abiraterone metabolites in urine is less documented, with studies indicating that only a small fraction of the administered dose is excreted via this route.[1]
Abiraterone Metabolites in Plasma
Abiraterone and its metabolites are extensively bound to plasma proteins (>99%).[1] The two main circulating metabolites in human plasma are abiraterone sulfate and N-oxide abiraterone sulfate, each constituting about 43% of the total abiraterone exposure.[1] These metabolites are considered pharmacologically inactive.[1]
| Metabolite | Reported Plasma Concentration Range (ng/mL) | Analytical Method |
| Abiraterone | 0.58 - 92.1 | LC-MS/MS |
| Δ(4)-abiraterone (D4A) | Not consistently reported; active metabolite | LC-MS/MS |
| Abiraterone Sulfate | Major circulating metabolite | LC-MS/MS |
| This compound | Major circulating metabolite | LC-MS/MS |
| 3-keto-5α-abiraterone | Detected in patient sera | LC-MS/MS |
Note: The concentration ranges are compiled from multiple studies and can vary based on patient population, dosage, and analytical methodology.
Abiraterone Metabolites in Urine
Approximately 5% of an orally administered dose of abiraterone acetate is recovered in the urine.[1] The primary components found in urine are unchanged abiraterone acetate and abiraterone.[1] Due to their polarity, it is anticipated that conjugated metabolites, such as glucuronide and sulfate derivatives, are also excreted in urine, although detailed quantitative data in human urine is scarce. Steroid hormones and their metabolites are typically excreted in urine as glucuronide and sulfate conjugates to increase their water solubility for renal clearance.
Experimental Protocols
Accurate quantification of abiraterone and its metabolites requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Analysis of Abiraterone Metabolites in Plasma
A validated LC-MS/MS method for the simultaneous quantification of abiraterone and its metabolites in human plasma is outlined below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.
Proposed Protocol for Analysis of Abiraterone Metabolites in Urine
While a specific, validated protocol for abiraterone metabolites in urine is not widely published, a general method for the analysis of steroid glucuronide and sulfate conjugates can be adapted.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to cleave the conjugate moieties.
-
Load the sample onto a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in both positive and negative ion modes to detect a wider range of conjugated metabolites.
-
Detection: MRM of specific transitions for the parent drug and its expected conjugated metabolites.
Visualizing Abiraterone Metabolism and Analysis
The following diagrams illustrate the metabolic pathway of abiraterone and the general experimental workflows for its analysis in plasma and urine.
Caption: Metabolic pathway of abiraterone acetate.
References
Lack of Standardization in N-Oxide Abiraterone Sulfate Quantification: A Call for Inter-Laboratory Comparison
Researchers and drug development professionals face a significant challenge in the reliable quantification of N-Oxide abiraterone sulfate, a major metabolite of the prostate cancer drug abiraterone. A review of existing literature reveals a notable absence of direct inter-laboratory comparison studies, leading to potential discrepancies in clinical data and hindering the establishment of standardized analytical protocols. While various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for abiraterone and its metabolites, the lack of comparative data for this compound specifically makes it difficult to assess the reproducibility and accuracy of these methods across different research settings.
This guide summarizes the available quantitative data for this compound from a key pharmacokinetic study and details a representative experimental protocol. It also provides diagrams illustrating the metabolic pathway of abiraterone and a typical analytical workflow to aid researchers in this field. The significant inter- and intra-patient variability observed in abiraterone metabolite concentrations further underscores the critical need for robust and standardized quantification methodologies to ensure accurate patient monitoring and treatment optimization.[1][2][3][4]
Quantitative Data Summary
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Abiraterone | 105.5 ± 50.8 | 2.0 (1.0 - 4.0) | 684.5 ± 321.1 | 13.8 ± 4.5 |
| This compound | 2.8 ± 1.2 | 6.0 (2.0 - 24.0) | 53.9 ± 24.2 | 23.5 ± 9.8 |
| Abiraterone Sulfate | 4879.4 ± 1453.2 | 4.0 (2.0 - 8.0) | 88431.2 ± 23456.7 | 18.2 ± 5.6 |
| Δ⁴-abiraterone | 10.2 ± 4.5 | 4.0 (2.0 - 6.0) | 123.6 ± 65.4 | 15.1 ± 6.2 |
| 3-keto-5α-abiraterone | 1.5 ± 0.7 | 6.0 (4.0 - 12.0) | 25.8 ± 12.9 | 16.9 ± 7.3 |
| Abiraterone N-oxide | 0.9 ± 0.4 | 4.0 (2.0 - 8.0) | 15.7 ± 8.1 | 18.3 ± 8.1 |
Data presented as mean ± standard deviation, except for Tmax which is presented as median (range). Data sourced from a study in healthy Chinese male volunteers after a single oral dose of 250 mg abiraterone acetate.[5]
Experimental Protocols
The following is a representative LC-MS/MS method for the simultaneous quantification of abiraterone and its five metabolites, including this compound, in human plasma.[5]
Sample Preparation:
-
Plasma samples were thawed at room temperature.
-
A 50 µL aliquot of plasma was mixed with 10 µL of an internal standard working solution.
-
Protein precipitation was performed by adding 200 µL of acetonitrile, followed by vortexing for 1 minute.
-
Samples were centrifuged at 14,000 rpm for 10 minutes.
-
The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the initial mobile phase, vortexed, and centrifuged prior to injection into the LC-MS/MS system.
Chromatographic Conditions:
-
System: Shimadzu Prominence UFLC system.[6]
-
Column: ACE-C18 column (2.1 × 50 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Elution: A specific gradient elution program is utilized to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
System: Triple Quad™ 6500+ mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive ion mode.[8]
-
Detection: Multiple reaction monitoring (MRM) was used to detect and quantify the analytes. Specific precursor-to-product ion transitions were optimized for each analyte and the internal standard.
Visualizations
The following diagrams illustrate the metabolic pathway of abiraterone and a typical experimental workflow for its quantification.
References
- 1. Inter- and intra-patient variability in pharmacokinetics of abiraterone acetate in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Feasibility and efficacy of therapeutic drug monitoring of abiraterone in metastatic castration resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. simultaneous-determination-of-abiraterone-and-its-five-metabolites-in-human-plasma-by-lc-ms-ms-application-to-pharmacokinetic-study-in-healthy-chinese-subjects - Ask this paper | Bohrium [bohrium.com]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assays for Abiraterone and its Metabolites
This guide provides a detailed comparison of analytical methodologies for the validation of a stability-indicating assay for abiraterone acetate and its principal metabolites. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method for their specific needs, whether for quality control of bulk drug and finished products or for bioanalytical studies.
Introduction to Abiraterone and Stability-Indicating Assays
Abiraterone acetate is a prodrug of abiraterone, a potent and selective inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway. It is a cornerstone in the treatment of castration-resistant prostate cancer. The efficacy and safety of abiraterone acetate are dependent on the circulating levels of abiraterone and its active metabolites, such as Δ⁴-abiraterone (D4A) and 5α-abiraterone.
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. The development of such an assay is a critical component of the drug development process, as mandated by regulatory agencies, to ensure the identity, purity, potency, and stability of the drug product over its shelf life.
This guide compares two distinct analytical approaches: a classical stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, and a more modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, often employed for bioanalytical purposes due to its high sensitivity and selectivity.
Experimental Protocols
A detailed description of the methodologies for a representative stability-indicating RP-HPLC method (Method A) and a UPLC-MS/MS method for bioanalysis (Method B) are provided below.
Method A: Stability-Indicating RP-HPLC with UV Detection
This method is designed for the quality control of abiraterone acetate in bulk drug and pharmaceutical dosage forms. Its primary objective is to separate the active ingredient from its degradation products formed under various stress conditions.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions :
-
Sample Preparation :
-
Bulk Drug/Dosage Form : A precisely weighed amount of the sample is dissolved in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution. This stock solution is then further diluted to a working concentration within the linear range of the method.
-
-
Forced Degradation Studies : To establish the stability-indicating nature of the method, the drug is subjected to stress conditions as per ICH guidelines:
-
Acid Hydrolysis : 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis : 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation : 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation : Exposure to UV light (254 nm) and visible light for an extended period.
-
Method B: UPLC-MS/MS for Bioanalysis
This method is tailored for the quantification of abiraterone and its metabolites in biological matrices, such as human plasma, and is characterized by its high sensitivity and short analysis time, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
-
Instrumentation : A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A sub-2 µm particle size column, such as an Acquity UPLC BEH C18.
-
Mobile Phase : A gradient of two or more solvents, typically water with a small percentage of formic acid and acetonitrile or methanol with formic acid.
-
Flow Rate : Typically in the range of 0.4 to 0.6 mL/min.
-
Column Temperature : Controlled, often between 40 and 50 °C.
-
-
Sample Preparation :
-
Plasma Samples : Protein precipitation is a common and rapid sample preparation technique.[2] A small volume of plasma (e.g., 50 µL) is mixed with a larger volume of a precipitating agent like acetonitrile, which may contain an internal standard.[2] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then injected into the UPLC-MS/MS system.[2] Solid-phase extraction (SPE) can also be used for cleaner samples.[3]
-
-
Mass Spectrometric Detection :
Performance Data Comparison
The following tables summarize the typical performance characteristics of the two methods. The data for Method A is representative of a well-validated stability-indicating HPLC method, while the data for Method B is derived from published bioanalytical UPLC-MS/MS methods for abiraterone and its metabolites.[2][3][4]
Table 1: Chromatographic and Method Performance
| Parameter | Method A: Stability-Indicating RP-HPLC | Method B: Bioanalytical UPLC-MS/MS |
| Typical Run Time | 15 - 30 minutes | 4 - 10 minutes[2][4] |
| Selectivity | Demonstrated by separation of degradation products | High, based on specific MRM transitions[3] |
| Application | Quality control, stability studies of drug substance and product | Therapeutic drug monitoring, pharmacokinetic studies |
Table 2: Validation Parameters
| Parameter | Method A: Stability-Indicating RP-HPLC | Method B: Bioanalytical UPLC-MS/MS |
| Linearity Range | Typically in the µg/mL range (e.g., 1-100 µg/mL) | ng/mL range (e.g., 1-400 ng/mL for abiraterone, 0.2-20 ng/mL for D4A)[2][4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[2][4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.51 - 107.59% for abiraterone, 98.04 - 99.89% for D4A[2][4] |
| Precision (%RSD) | < 2.0% | < 15% (CV ≤ 9.72% for abiraterone, CV ≤ 14.64% for D4A)[2][4] |
| Limit of Detection (LOD) | Typically in the low µg/mL to high ng/mL range | Sub-ng/mL to low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 1 ng/mL for abiraterone, 0.2 ng/mL for D4A[2][4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the development and validation of a stability-indicating assay for abiraterone.
Conclusion
The choice between a stability-indicating RP-HPLC method and a UPLC-MS/MS method is primarily dictated by the intended application. For the quality control of abiraterone acetate in pharmaceutical formulations and for stability testing, a robust and validated stability-indicating RP-HPLC method with UV detection is the industry standard. It provides the necessary specificity to separate and quantify the API in the presence of its degradation products, ensuring the safety and efficacy of the drug product.
On the other hand, for the quantification of abiraterone and its metabolites in biological matrices for pharmacokinetic studies or therapeutic drug monitoring, a UPLC-MS/MS method is superior due to its significantly higher sensitivity, selectivity, and shorter run times. While both methods require rigorous validation, the acceptance criteria and the focus of the validation studies differ based on their respective applications.
Researchers and scientists in drug development should consider the specific requirements of their study when selecting an analytical method. For those involved in formulation development and stability testing, the development of a robust stability-indicating HPLC method is paramount. For clinical and preclinical research, a sensitive and high-throughput UPLC-MS/MS method is indispensable.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Oxide Abiraterone Sulfate: Unraveling Its Correlation with Clinical Outcomes in Prostate Cancer
A comprehensive guide for researchers and drug development professionals on the clinical significance of abiraterone's major, yet inactive, metabolite.
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes extensive metabolism, leading to a variety of derivatives. Among these, N-Oxide abiraterone sulfate is a prominent metabolite, accounting for a significant portion of the drug's exposure in patients.[1] This guide provides a detailed comparison of available data on this compound and other key abiraterone metabolites, focusing on their correlation with clinical outcomes. It aims to equip researchers, scientists, and drug development professionals with a clear understanding of the current knowledge, supported by experimental data and methodologies.
While extensive research has focused on the parent drug, abiraterone, and its active metabolite, Δ4-abiraterone (D4A), data directly linking this compound levels to clinical endpoints such as progression-free survival (PFS), overall survival (OS), or PSA response remain scarce. This is largely attributed to the classification of this compound as a pharmacologically inactive metabolite.[2]
Abiraterone Metabolism: A Complex Pathway
Abiraterone acetate is a prodrug that is rapidly converted to its active form, abiraterone. Abiraterone then undergoes further metabolism, primarily through sulfation and N-oxidation, resulting in two major circulating inactive metabolites: abiraterone sulfate and this compound.[1][2] Each of these metabolites accounts for approximately 43% of the total drug exposure in plasma.[1]
In contrast, another metabolic pathway converts abiraterone to the active metabolite Δ4-abiraterone (D4A), which has demonstrated more potent antitumor activity than abiraterone itself. Further metabolism of D4A can lead to compounds like 3-keto-5α-abi, which may promote prostate cancer progression.
Correlation with Clinical Outcomes: A Comparative Analysis
Current research on the exposure-response relationship of abiraterone primarily focuses on the parent drug and its active metabolite, D4A. Studies have sought to establish a correlation between the plasma concentrations of these compounds and clinical efficacy. However, a direct and significant correlation for this compound has not been established.
| Compound | Correlation with Clinical Outcomes | Supporting Data |
| Abiraterone | Minimum plasma concentrations (Cmin) ≥ 8.4 ng/mL have been associated with longer progression-free survival in some studies. | Retrospective analysis showed a median PSA-independent PFS of 16.9 months for patients with Cmin ≥ 8.4 ng/mL versus 6.1 months for those with lower concentrations. |
| Δ4-abiraterone (D4A) | Despite being a potent active metabolite, studies have not consistently shown a direct correlation between its Cmin and treatment efficacy. | A study by van Nuland et al. found that D4A Cmin did not show a relationship with treatment efficacy. |
| This compound | No direct correlation with clinical outcomes has been reported. This is consistent with its classification as an inactive metabolite. | The FDA's clinical pharmacology review and other publications identify it as a major but inactive metabolite. No dedicated studies correlating its levels with PFS, OS, or PSA response were identified.[1][2] |
| Abiraterone Sulfate | No direct correlation with clinical outcomes has been reported. Also considered an inactive metabolite. | Similar to this compound, it is classified as a major, inactive metabolite with no established link to clinical efficacy.[1][2] |
Table 1: Comparison of Abiraterone and its Metabolites' Correlation with Clinical Outcomes
Experimental Protocols
The quantification of abiraterone and its metabolites in patient plasma is crucial for pharmacokinetic and exposure-response analyses. The most common and validated method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS for Quantification of Abiraterone and its Metabolites
1. Sample Preparation:
-
Collection: Whole blood is collected from patients, typically into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation.
-
Protein Precipitation: To remove interfering proteins, an organic solvent such as acetonitrile is added to the plasma sample.
-
Centrifugation: The sample is centrifuged again to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analytes of interest is transferred to a new tube for analysis.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reverse-phase column is commonly employed for the separation of abiraterone and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol) is used to separate the different compounds based on their physicochemical properties.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to ionize the analytes.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure accurate quantification.
Conclusion
The existing body of evidence strongly indicates that this compound, despite being a major metabolite of abiraterone, is pharmacologically inactive and does not have a direct correlation with clinical outcomes in patients with metastatic castration-resistant prostate cancer. Research efforts to identify biomarkers of response to abiraterone therapy have predominantly focused on the parent drug and its active metabolite, D4A. While analytical methods for the precise quantification of this compound are well-established, their application in clinical studies has primarily been for pharmacokinetic profiling rather than for establishing a link to therapeutic efficacy.
For researchers and drug development professionals, this guide underscores the importance of focusing on the pharmacologically active components of abiraterone's metabolic pathway when investigating mechanisms of action, drug resistance, and potential biomarkers. Future research could explore if high levels of inactive metabolites might indirectly indicate altered drug metabolism pathways that could influence the availability of active metabolites, but direct correlation with clinical outcomes for this compound itself is not supported by current data.
References
A Comparative Guide to Internal Standards for the Quantification of Abiraterone and its Metabolites: Featuring Isotopically Labeled N-Oxide Abiraterone Sulfate
In the landscape of therapeutic drug monitoring and pharmacokinetic studies of the anticancer agent abiraterone, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantification by mass spectrometry. While deuterated abiraterone (abiraterone-d4) is a widely adopted internal standard, the commercially available isotopically labeled major metabolite, N-Oxide abiraterone sulfate, presents a theoretically sound alternative. This guide provides a comparative overview of these internal standards, supported by experimental data for the established methods.
Principle of Isotopic Labeling for Internal Standardization
Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry. These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)). When added to a biological sample at a known concentration before sample processing, the internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.
Performance Comparison of Internal Standards
The ideal internal standard should closely mimic the physicochemical properties of the analyte. For abiraterone analysis, two primary candidates are considered: isotopically labeled abiraterone itself (abiraterone-d4) and an isotopically labeled version of one of its major metabolites, this compound.
Abiraterone-d4: The Established Standard
Deuterated abiraterone (typically with four deuterium atoms, d4) is the most commonly used internal standard in published bioanalytical methods for abiraterone and its metabolites.[1][2] Its performance has been extensively validated according to regulatory guidelines.
Isotopically Labeled this compound: A Potential Alternative
This compound is a major, pharmacologically inactive metabolite of abiraterone.[3] A deuterated version, Abiraterone D4 N-Oxide Sulfate Sodium Salt, is commercially available and described for use as an internal standard in analytical and pharmacokinetic research.[4]
Theoretical Advantages of using a Labeled Metabolite as an Internal Standard:
-
Similar Extraction Recovery: As a metabolite, its polarity and chemical properties may more closely resemble those of other abiraterone metabolites being quantified, potentially leading to more consistent recovery during sample preparation.
-
Correction for Metabolic Stability: In studies where sample stability is a concern, a labeled metabolite might better reflect any degradation of the target metabolites.
Current Limitations: Despite its commercial availability and theoretical benefits, a comprehensive search of scientific literature did not yield published bioanalytical methods that have utilized and validated isotopically labeled this compound as an internal standard. Therefore, direct experimental data on its performance characteristics (e.g., precision, accuracy, matrix effects) is not available for comparison.
Experimental Data for Abiraterone-d4 as an Internal Standard
The following tables summarize the performance data from a validated LC-MS/MS method for the quantification of abiraterone in human plasma using abiraterone-d4 as the internal standard.[1]
Table 1: Method Validation Parameters for Abiraterone Quantification using Abiraterone-d4
| Parameter | Result |
| Linearity Range | 1–500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
Table 2: Precision and Accuracy Data [1]
| Quality Control Sample | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| LLOQ (1 ng/mL) | < 13.4% | < 13.4% | 95-102% | 95-102% |
| Low QC (5 ng/mL) | < 13.4% | < 13.4% | 95-102% | 95-102% |
| Medium QC (300 ng/mL) | < 13.4% | < 13.4% | 95-102% | 95-102% |
| High QC (400 ng/mL) | < 13.4% | < 13.4% | 95-102% | 95-102% |
Table 3: Recovery and Matrix Effect [1]
| Analyte | Mean Total Recovery (%) | Recovery CV (%) |
| Abiraterone | 76 | 1 |
| Abiraterone-d4 (Internal Standard) | 72 | 1 |
Experimental Protocols
Protocol for Abiraterone Quantification using Abiraterone-d4 Internal Standard [1]
This protocol is based on a validated LC-MS/MS method.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a polypropylene tube, add 10 µL of abiraterone-d4 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Abiraterone: To be optimized (e.g., m/z 350.3 → 156.2).
-
Abiraterone-d4: To be optimized (e.g., m/z 354.3 → 156.2).
-
Protocol for Isotopically Labeled this compound
A validated experimental protocol for the use of isotopically labeled this compound as an internal standard is not currently available in the published literature. Researchers wishing to use this internal standard would need to develop and validate their own method according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
Synthesis of Isotopically Labeled Compounds
While various methods for the synthesis of abiraterone have been described, a specific, detailed protocol for the synthesis of deuterium-labeled this compound was not found in the reviewed literature. These compounds are typically prepared by specialized chemical synthesis companies.
Metabolic Pathway of Abiraterone
The following diagram illustrates the metabolic conversion of abiraterone to its major metabolites, including this compound.
Conclusion
For researchers and drug development professionals involved in the quantitative analysis of abiraterone, abiraterone-d4 remains the well-established and validated internal standard of choice. Its performance is well-documented, providing a high degree of confidence in analytical results.
Isotopically labeled this compound represents a promising but currently unvalidated alternative. While theoretically advantageous, particularly for the simultaneous quantification of multiple abiraterone metabolites, its performance characteristics need to be established through rigorous method development and validation. Future studies are warranted to explore the practical benefits of this internal standard and to provide the scientific community with the necessary data for its confident adoption. Until such data becomes available, abiraterone-d4 is the recommended internal standard for the bioanalysis of abiraterone.
References
Head-to-head comparison of different extraction techniques for N-Oxide abiraterone sulfate
In the landscape of drug development and clinical research, the accurate quantification of drug metabolites is paramount. For researchers and scientists working with the prostate cancer drug abiraterone, the analysis of its metabolites, including N-Oxide abiraterone sulfate, is crucial for understanding its pharmacokinetics and clinical efficacy. The initial and most critical step in this analytical process is the extraction of the target analyte from complex biological matrices such as plasma or serum. This guide provides a head-to-head comparison of three commonly employed extraction techniques: protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), with a focus on their application to this compound and related metabolites.
Performance Comparison
The choice of extraction technique significantly impacts the recovery, purity, and overall sensitivity of the analytical method. Below is a summary of the performance of each technique based on available experimental data for abiraterone and its metabolites.
| Extraction Technique | Analyte(s) | Matrix | Key Performance Metrics | Reference |
| Protein Precipitation | Abiraterone, Δ⁴-abiraterone, 3-keto-5α-abiraterone, abiraterone N-oxide, abiraterone sulfate, and abiraterone N-oxide sulfate | Human Plasma | Accuracy: 87.6–113.8%; Precision (CV): <14.0%; "High recovery" reported. | [1] |
| Solid-Phase Extraction (SPE) | Abiraterone and its metabolites (Δ⁴-Abi, 3-keto-5α-Abi, 3α-OH-5α-Abi, and 3β-OH-5α-Abi) | Human Serum | Relative Recovery: 84.5–109.2% | [2] |
| Liquid-Liquid Extraction (LLE) coupled with Protein Precipitation | Abiraterone | Human Plasma | While specific recovery percentages are not detailed, the method was successfully validated for clinical use. | [3][4] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these extraction techniques. The following sections outline the protocols for each method as described in the cited literature.
Protein Precipitation
This method is valued for its simplicity and speed. A recent study successfully applied this technique for the simultaneous quantification of abiraterone and five of its metabolites, including this compound, in human plasma[1].
Protocol:
-
To a 100 µL plasma sample, add 50 µL of an internal standard solution.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,800 rpm) for 2 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.2 µm syringe filter.
-
The filtered supernatant is then ready for injection into the LC-MS/MS system.[5]
Solid-Phase Extraction (SPE)
SPE offers a higher degree of selectivity and can provide cleaner extracts compared to protein precipitation. This technique was utilized for the determination of abiraterone and its metabolites in human serum, demonstrating good recovery rates[2].
Protocol:
-
Conditioning: A silica-gel based SPE cartridge is conditioned according to the manufacturer's instructions, typically involving washing with an organic solvent followed by an aqueous solution.
-
Sample Loading: The serum sample, often pre-treated (e.g., diluted or pH adjusted), is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a specific solvent or a series of solvents to remove interfering substances while retaining the analytes of interest.
-
Elution: The target analytes, including abiraterone and its metabolites, are eluted from the cartridge using a suitable organic solvent.
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases. It has been employed for the extraction of abiraterone from plasma, often in combination with an initial protein precipitation step[3][4].
Protocol (Combined with Protein Precipitation):
-
Protein Precipitation: To 400 µL of plasma, add 400 µL of acetonitrile and vortex for 10 minutes.
-
Centrifuge the sample for 10 minutes at approximately 8000 x g.
-
Liquid-Liquid Extraction: Transfer 400 µL of the supernatant to a new tube.
-
Add 1 mL of water and 3 mL of diethyl ether.
-
Mix the solution for 10 minutes using a mechanical rotator.
-
Centrifuge for 5 minutes at approximately 3000 x g to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Collect the organic phase (upper layer) and evaporate it to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dry residue in 70 µL of the mobile phase for analysis[3].
Experimental Workflow Visualization
To further elucidate the practical steps involved, a generalized workflow for the Solid-Phase Extraction (SPE) of this compound from a biological matrix is presented below.
Caption: Generalized workflow for Solid-Phase Extraction (SPE).
Conclusion
The selection of an appropriate extraction technique for this compound is a critical decision in the analytical workflow.
-
Protein precipitation stands out for its simplicity, high-throughput potential, and demonstrated success in simultaneously extracting a range of abiraterone metabolites, including the N-oxide sulfate form, with high accuracy.
-
Solid-phase extraction offers superior selectivity, resulting in cleaner extracts and potentially lower matrix effects, with reported high relative recovery for related abiraterone metabolites.
-
Liquid-liquid extraction , often used in conjunction with protein precipitation, is a robust and well-established method, though it can be more labor-intensive.
The optimal choice will depend on the specific requirements of the study, including the desired level of sample cleanup, throughput needs, and the analytical sensitivity required. The provided data and protocols serve as a valuable resource for researchers and scientists in making an informed decision for their drug development and research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Abiraterone and Its Metabolites in Human Serum by LC-ESI-TOF/MS Using Solid-phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. A HPLC-fluorescence method for the quantification of abiraterone in plasma from patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a protein precipitation extraction method [protocols.io]
Co-medication Effects on N-Oxide Abiraterone Sulfate Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of co-administered drugs on the plasma concentrations of N-Oxide abiraterone sulfate, a major metabolite of the prostate cancer drug abiraterone. The following sections present quantitative data from drug-drug interaction studies, detailed experimental protocols for the quantification of this metabolite, and visual representations of the metabolic pathways and experimental workflows involved.
Quantitative Impact of Co-medications on this compound
The pharmacokinetic parameters of this compound are significantly altered by the co-administration of drugs that induce or inhibit its formation pathway. This compound is formed through the action of Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1)[1][2][3]. Consequently, strong inducers or inhibitors of CYP3A4 can markedly change the exposure to this metabolite.
The tables below summarize data from a clinical study investigating the effects of a strong CYP3A4 inhibitor, ketoconazole, and a strong CYP3A4 inducer, rifampicin, on the plasma pharmacokinetics of this compound in healthy male subjects receiving abiraterone acetate.
Table 1: Effect of Ketoconazole (Strong CYP3A4 Inhibitor) on the Pharmacokinetics of this compound
| Parameter | Abiraterone Acetate Alone (Mean ± SD) | Abiraterone Acetate + Ketoconazole (Mean ± SD) | % Change |
| Cmax (ng/mL) | 1650 ± 650 | 1830 ± 640 | +11% |
| AUC (ng·h/mL) | 18600 ± 6410 | 20500 ± 6440 | +10% |
| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 8.0) | - |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration. Data is presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Table 2: Effect of Rifampicin (Strong CYP3A4 Inducer) on the Pharmacokinetics of this compound
| Parameter | Abiraterone Acetate Alone (Mean ± SD) | Abiraterone Acetate + Rifampicin (Mean ± SD) | % Change |
| Cmax (ng/mL) | 1960 ± 850 | 1020 ± 490 | -48% |
| AUC (ng·h/mL) | 21100 ± 7600 | 8580 ± 3690 | -59% |
| Tmax (h) | 4.0 (2.0 - 6.0) | 3.0 (2.0 - 4.0) | - |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration. Data is presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Experimental Protocols
The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol is a synthesis of methodologies reported in the scientific literature[4][5].
Sample Preparation
-
Plasma Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile containing a suitable internal standard, such as a deuterated analog of the analyte).
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column is commonly used for separation[4].
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Metabolic Pathway of Abiraterone
The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Caption: Metabolic conversion of abiraterone to this compound.
Experimental Workflow for this compound Quantification
This diagram outlines the key steps in the analytical workflow for measuring plasma levels of this compound.
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Co-medication Impact
This diagram illustrates the logical relationship between co-medications and their effect on this compound levels.
Caption: Impact of CYP3A4 modulators on this compound levels.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of N-Oxide Abiraterone Sulfate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-Oxide abiraterone sulfate, a metabolite of the chemotherapy drug abiraterone acetate, requires stringent disposal procedures due to its potential cytotoxic properties.[1][2] Adherence to these protocols is not only a matter of regulatory compliance but also a critical component of responsible research.
Classification as Cytotoxic Waste
This compound should be managed as cytotoxic waste.[3][4] Cytotoxic agents, primarily used in cancer treatment, are hazardous and must be segregated from general and other clinical waste streams to prevent harm to human health and the environment.[3][4] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3][5]
Core Disposal Principles
All materials contaminated with this compound must be disposed of in accordance with the highest risk factor.[3] This includes personal protective equipment (PPE), labware, and any unused or expired chemical product. It is crucial to prevent the entry of this compound into the sewer system or general landfill.[3]
A comprehensive disposal plan should be in place, and all personnel handling the compound should be trained in these procedures. For specific institutional policies, it is advisable to consult with your organization's Environmental Health and Safety (EHS) department.
Waste Segregation and Disposal Procedures
The following table outlines the proper segregation and disposal containers for different types of waste contaminated with this compound:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, pipette tips) | Labeled, leak-proof, purple cytotoxic waste bags within a designated rigid container.[3][4][6] | High-temperature incineration by a licensed hazardous waste contractor.[3][5] |
| Sharps (e.g., needles, syringes, contaminated glass) | Puncture-resistant, purple cytotoxic sharps container.[6] | High-temperature incineration by a licensed hazardous waste contractor.[3][5] |
| Liquid Waste (e.g., unused solutions, contaminated media) | Labeled, sealed, and leak-proof chemical waste container compatible with the solvent. | Collection and disposal by a licensed hazardous chemical waste contractor. |
| Bulk/Unused Product (Pure this compound) | Original or suitable, clearly labeled container. | Disposal through a licensed hazardous material disposal company.[7] |
Spill Management
In the event of a spill, it is essential to act quickly and safely. Small spills can be managed using a cytotoxic drug spill kit, which typically includes appropriate PPE, absorbent materials, and disposal bags.[6]
Key steps for spill cleanup:
-
Secure the area and ensure proper ventilation.[6]
-
Wear the protective apron, face mask, and gloves provided in the spill kit.[6]
-
Use disposable forceps to handle any broken glass or sharps and place them in a cytotoxic sharps container.[6]
-
Use the absorbent pad to soak up the spill.[6]
-
Clean the area with a detergent wipe.[6]
-
Place all contaminated materials, including PPE, into the designated purple cytotoxic waste bag.[6]
-
Seal the bag and dispose of it according to your institution's cytotoxic waste procedures.[6]
-
Thoroughly wash your hands after the cleanup is complete.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, thereby protecting personnel and the environment.
References
Navigating the Safe Handling of N-Oxide Abiraterone Sulfate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent pharmaceutical compounds like N-Oxide abiraterone sulfate. In the absence of a specific Safety Data Sheet (SDS) for this metabolite, this guide provides essential safety and logistical information based on the available data for the parent compound, Abiraterone Acetate, and general best practices for handling potent and potentially cytotoxic substances.
Core Safety and Handling Protocols
Handling this compound requires a stringent adherence to safety protocols to minimize exposure risk. Personnel should always operate under the assumption that the compound is potent and potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[1][2] | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR). | Minimizes the risk of inhaling airborne particles, especially during weighing and transfer operations. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric.[1] | Provides a barrier against contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of the compound. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
| Control Type | Specification | Rationale |
| Ventilation | All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE). | These systems are designed to capture and remove airborne particles at the source, preventing inhalation exposure. |
| Containment | Use of a glove box or isolator for highly sensitive or large-scale operations. | Provides a physical barrier between the operator and the compound, offering the highest level of containment. |
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound, from preparation to final waste management.
Detailed Experimental Protocols
While specific experimental protocols involving this compound are not publicly available, the following general methodologies should be adapted.
Weighing and Reconstitution
-
Preparation : Before bringing the compound into the containment area, ensure all necessary equipment (spatulas, weigh boats, vials, solvent) is present to avoid unnecessary movement in and out of the controlled space.
-
Weighing : Use a balance inside a containment ventilated enclosure or a fume hood with a sash at the lowest practical height. Use gentle motions to minimize dust generation.
-
Reconstitution : Add the solvent to the vial containing the powdered compound slowly and carefully to avoid splashing. Cap the vial securely before mixing.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : Clear the immediate area of all non-essential personnel.
-
Contain : If safe to do so, cover the spill with absorbent material to prevent it from spreading.
-
Clean : Use a spill kit specifically designed for cytotoxic or potent compounds.[3] Work from the outer edge of the spill towards the center.
-
Decontaminate : After the visible spill is cleaned, decontaminate the area with an appropriate cleaning agent.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[4] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE | Bag all used PPE in a labeled hazardous waste bag immediately after doffing. |
| Liquid Waste | Collect in a sealed, labeled, and compatible hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and building a foundation of trust in safe chemical handling practices.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
